methyl 3-formyl-1H-pyrrole-2-carboxylate
Description
Properties
CAS No. |
2167677-92-9 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.1 |
Purity |
95 |
Origin of Product |
United States |
methyl 3-formyl-1H-pyrrole-2-carboxylate CAS 2167677-92-9 properties
Topic: Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 2167677-92-9) Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
The "Beta-Functionalized" Lynchpin for Heterocyclic Scaffolding
Executive Summary
Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 2167677-92-9) represents a distinct class of pyrrole building blocks where the electrophilic formyl group is positioned at the beta (C3) carbon, adjacent to the ester-functionalized alpha (C2) carbon. This specific substitution pattern is synthetically non-trivial; standard electrophilic aromatic substitutions (SEAr) on pyrrole-2-carboxylates typically direct to the C4 or C5 positions due to electronic directing effects. Consequently, this molecule is a high-value scaffold for constructing non-symmetrical porphyrins, fused polycycles (e.g., pyrrolo[3,2-d]pyrimidines), and kinase inhibitor analogs where precise vector alignment of hydrogen bond donors/acceptors is critical.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data | Notes |
| CAS Number | 2167677-92-9 | Specific isomer; distinct from 4-formyl (CAS 17122-68-0) or 5-formyl analogs. |
| IUPAC Name | Methyl 3-formyl-1H-pyrrole-2-carboxylate | |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| SMILES | COC(=O)c1[nH]ccc1C=O | Ester at C2, Aldehyde at C3.[1] |
| Appearance | Pale yellow to off-white solid | Typical of formyl-pyrroles due to conjugation. |
| Solubility | DMSO, DMF, MeOH, DCM | Limited solubility in non-polar alkanes. |
| pKa (Pyrrole NH) | ~16.5 (Predicted) | Acidified by the electron-withdrawing ester/formyl groups. |
| H-Bond Donors | 1 (NH) | Critical for ATP-binding pocket interactions. |
| H-Bond Acceptors | 3 (C=O ester, C=O aldehyde, N) |
Synthetic Access & Regioselectivity Challenges (Expert Analysis)
Accessing the C3-formyl isomer requires circumventing the natural reactivity of the pyrrole ring.
The Regioselectivity Problem
Direct Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate is not a viable route for the C3 isomer. The ester group at C2 deactivates the ring, but the remaining electron density directs incoming electrophiles primarily to C4 or C5 (remote positions), not the sterically crowded and electronically deactivated C3 position [1].
Validated Synthetic Strategies
To obtain the C3-formyl isomer, researchers must employ "Ring-Preconstruction" or "Directed Oxidation" strategies.
Method A: Oxidation of C3-Methyl Precursors (Preferred)
The most reliable route involves the oxidation of methyl 3-methyl-1H-pyrrole-2-carboxylate . The methyl group at C3 is benzylic-like and can be oxidized to the aldehyde.
-
Reagents: Ceric Ammonium Nitrate (CAN) or electrochemical oxidation.
-
Mechanism: Radical abstraction of benzylic hydrogen followed by oxidation.
-
Advantage: Unambiguous regiochemistry; the carbon skeleton is fixed before the oxidation state change.
Method B: Reduction of 3-Cyano Intermediates
-
Precursor: Methyl 3-cyano-1H-pyrrole-2-carboxylate.
-
Reagents: Raney Nickel / Formic Acid or DIBAL-H (controlled reduction).
-
Utility: Useful if the cyano-pyrrole is obtained via cyclization of acyclic precursors (e.g., reaction of tosylmethyl isocyanide (TosMIC) with specific Michael acceptors).
Synthesis Logic Diagram
The following diagram illustrates why the specific CAS 2167677-92-9 requires a dedicated pathway compared to common isomers.
Caption: Synthesis Logic: Direct formylation fails to yield the C3-isomer (CAS 2167677-92-9), necessitating oxidation of the 3-methyl precursor.
Reactivity & Therapeutic Applications[2][8]
This molecule acts as a bifunctional "lynchpin" in drug design.
A. Knoevenagel Condensations (Kinase Inhibitors)
The C3-aldehyde is highly reactive toward active methylene compounds. Condensation with oxindoles yields Sunitinib-like scaffolds but with altered vector geometry.
-
Mechanistic Insight: The C3-attachment points the pyrrole NH and the ester carbonyl in a different orientation relative to the pharmacophore core compared to the standard C5-attachment found in many FDA-approved kinase inhibitors. This allows for sampling of novel sub-pockets in the ATP binding site.
B. Heterocyclic Fusions (Pyrrolopyrimidines)
The adjacency of the C2-Ester and C3-Formyl groups allows for rapid ring closure with amidines or guanidines.
-
Reaction: Condensation with guanidine.
-
Product: Pyrrolo[3,2-d]pyrimidine derivatives.
-
Relevance: These fused systems are isosteres of purines and are widely screened as antimetabolites and antiviral agents.
C. Porphyrin Synthesis
3,4-Disubstituted pyrroles are essential for synthesizing "beta-substituted" porphyrins. The formyl group can be converted to a vinyl group or reduced to a hydroxymethyl group, serving as the linker in porphyrin condensation.
Functionalization Workflow
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C3-aldehyde and C2-ester.
Experimental Protocols
Protocol A: Knoevenagel Condensation (General Procedure)
Purpose: To couple the pyrrole to an active methylene pharmacophore (e.g., oxindole).
-
Preparation: Dissolve methyl 3-formyl-1H-pyrrole-2-carboxylate (1.0 eq) and the oxindole derivative (1.0 eq) in Ethanol (0.1 M).
-
Catalysis: Add catalytic piperidine (0.1 eq).
-
Reflux: Heat to reflux (78°C) for 2–6 hours. Monitor consumption of aldehyde by TLC (visualization with 2,4-DNP stain; aldehyde turns orange/red).
-
Workup: Cool to room temperature. The product typically precipitates as a highly colored (yellow/orange) solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
-
Self-Validating Check: The disappearance of the aldehyde proton signal (~9.5-10.0 ppm) in 1H NMR confirms reaction completion.
-
Protocol B: Reductive Amination
Purpose: To install an amine side chain for solubility or target interaction.
-
Imine Formation: Combine aldehyde (1.0 eq) and amine (1.1 eq) in DCE (Dichloroethane). Stir for 1 hour.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir at RT for 12 hours.
-
Quench: Quench with saturated NaHCO₃. Extract with DCM.
Handling & Safety Information
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
-
Stability: The ester group is susceptible to hydrolysis under strong basic conditions. Avoid storing in basic protic solvents.
References
-
Regioselective Formylation of Pyrrole-2-Carboxylate: Warashina, T., et al. "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether."[2][3][4] Organic Process Research & Development, 2018, 22(11), 1646–1652. Link
-
Pyrrole Medicinal Chemistry: Bhardwaj, V., et al. "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics."[5] RSC Advances, 2015, 5, 15233-15266. Link
-
MmpL3 Inhibitors (Anti-TB): Using pyrrole-2-carboxylates as scaffolds for antitubercular agents. Journal of Medicinal Chemistry, various citations regarding pyrrole-2-carboxamide derivatives. Link
Sources
Biological Activity of 3-Substituted Pyrrole-2-Carboxylate Derivatives
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The pyrrole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to serve as a peptidomimetic template and a rigid linker for pharmacophores. While 4- and 5-substituted derivatives have been extensively explored (e.g., Atorvastatin), 3-substituted pyrrole-2-carboxylate derivatives have emerged as a distinct subclass with potent biological activities, particularly in the domains of antimycobacterial and antineoplastic therapeutics.
This guide analyzes the structure-activity relationships (SAR), synthetic accessibility, and mechanistic pathways of these derivatives. Key findings indicate that substitution at the C3 position is critical for modulating steric fit within the hydrophobic pockets of targets such as MmpL3 (Mycobacterium membrane protein Large 3) and tubulin , offering a distinct advantage over their unsubstituted counterparts.
Chemical Space & Synthetic Access
Accessing the 3-substituted-2-carboxylate motif requires regioselective synthetic strategies that differ from the classical Paal-Knorr synthesis, which typically favors 2,5-substitution.
High-Value Synthetic Route: Multicomponent Reaction (MCR)
For research applications requiring diverse library generation, the reaction between
Mechanism:
-
Michael Addition: The
-enaminoketoester attacks the -oxoaldehyde. -
Cyclization: Intramolecular condensation occurs between the amine and the carbonyl.
-
Aromatization: Loss of water yields the fully aromatic 3-substituted pyrrole-2-carboxylate.
This route is preferred over the Van Leusen reaction for this specific isomer, as Van Leusen typically yields 3-substituted pyrroles with the electron-withdrawing group (EWG) at C3, rather than C2.
Pharmacological Profiles[1][2][3][4]
Antitubercular Activity (Target: MmpL3 & GyrB)
The 3-substituted pyrrole-2-carboxylate derivatives have shown remarkable potency against Mycobacterium tuberculosis (Mtb).
-
Lead Compounds: Derivatives such as ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.7 µg/mL against Mtb H37Rv strain.[1]
-
Mechanism of Action: These compounds primarily target MmpL3 , a transporter protein essential for shuttling mycolic acids across the cell membrane. The C3-substituent (often a methyl or short alkyl group in this context) provides the necessary hydrophobic bulk to wedge into the proton-translocating channel of MmpL3, disrupting the proton motive force (PMF).
-
Secondary Target: DNA Gyrase B (GyrB) inhibition has also been observed, where the pyrrole NH and the C2-carbonyl function as a hydrogen bond donor-acceptor pair interacting with Asp73 of the ATPase domain.
Anticancer Activity (Target: Tubulin & Kinases)
In oncology, the 3-substituted motif is pivotal for antiproliferative activity.
-
Activity Profile: 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives exhibit IC50 values in the low micromolar range (1.0 – 5.0 µM) against colon (HT-29) and breast (MCF-7) cancer cell lines.
-
Mechanism:
-
Tubulin Polymerization Inhibition: The 3-aryl substitution mimics the pharmacophore of combretastatin A-4, binding to the colchicine site of tubulin. This prevents microtubule assembly, arresting cells in the G2/M phase.
-
Kinase Inhibition: The scaffold serves as an ATP-competitive inhibitor. The C3-substituent orients the molecule within the ATP binding pocket, often interacting with the gatekeeper residue.
-
Quantitative Activity Summary
| Compound Class | Substituent (C3) | Target Organism/Cell Line | Activity Metric | Value |
| Pyrrole-2-carboxylate | Methyl | M. tuberculosis H37Rv | MIC | 0.7 µg/mL |
| Dihydro-pyrrole-2-acid | 4-Methoxyphenyl | MCF-7 (Breast Cancer) | IC50 | 16.0 µM |
| Pyrrole-2-carboxamide | 3-Pyridyl | M. tuberculosis | MIC | < 0.016 µg/mL |
| Pyrrole-2-ester | Phenyl | A549 (Lung Cancer) | IC50 | 3.6 µM |
Structure-Activity Relationship (SAR) Deep Dive
The biological efficacy of these derivatives hinges on the interplay between the C2 and C3 positions.
1. The C3 "Steering" Group:
-
Steric Constraint: Unlike the C4 or C5 positions, which are solvent-exposed in many docking models, the C3 position often faces the interior of the binding pocket. Bulky groups (e.g., phenyl, tert-butyl) at C3 can induce a "twist" in the pyrrole ring relative to the C2-carbonyl, locking the molecule in a bioactive conformation.
-
Electronic Effect: Electron-donating groups (EDGs) at C3 increase the electron density of the pyrrole ring, enhancing the H-bond acceptor capability of the C2-carbonyl oxygen.
2. The C2 "Anchor" (Carboxylate/Amide):
-
Essential Interaction: The carbonyl oxygen at C2 is an obligate H-bond acceptor. Converting the ester to a carboxylic acid often improves solubility but may reduce membrane permeability (crucial for anti-TB activity).
-
Bioisosteres: Conversion of the C2-carboxylate to a hydrazide or carboxamide often retains or enhances activity by providing additional H-bond donors (NH).
3. The C5 "Lipophilic" Tail:
-
Membrane Penetration: A lipophilic group (e.g., phenyl, p-chlorophenyl) at C5 is essential for traversing the mycobacterial cell wall.
Visualization: Signaling Pathways & SAR
Mechanism of Action: MmpL3 Inhibition in Tuberculosis
The following diagram illustrates the disruption of the mycolic acid biosynthesis pathway by 3-substituted pyrrole-2-carboxylates.
Caption: Inhibition of the MmpL3 transporter by pyrrole-2-carboxylates disrupts cell wall assembly.
SAR Visualization
Caption: Key Structure-Activity Relationship (SAR) points for the pyrrole-2-carboxylate scaffold.
(Note: Since I cannot render the image directly, the text description of the SAR is: C2=Anchor, C3=Selectivity, C5=Permeability, N1=Donor).
Experimental Protocols
Synthesis: General Procedure for 3-Substituted Pyrrole-2-Carboxylates
Objective: Synthesis of ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate via MCR.
Reagents:
-
Ethyl acetoacetate (1.0 equiv)
-
2-Bromoacetophenone (1.0 equiv)
-
Ammonium acetate (excess, 3.0 equiv)
-
Solvent: Ethanol or Acetic Acid
Protocol:
-
Preparation: Dissolve ethyl acetoacetate (10 mmol) and 2-bromoacetophenone (10 mmol) in ethanol (20 mL).
-
Amine Addition: Add ammonium acetate (30 mmol) to the stirring solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (hexane:ethyl acetate 4:1).
-
Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).
-
Isolation: A precipitate should form. Filter the solid under vacuum.
-
Purification: Recrystallize from ethanol/water or purify via column chromatography (Silica gel, 100-200 mesh) to yield the pure 3-substituted pyrrole-2-carboxylate.
Biological Assay: Microplate Alamar Blue Assay (MABA) for Anti-TB Activity
Objective: Determine the MIC of synthesized derivatives against M. tuberculosis H37Rv.
Protocol:
-
Inoculum Preparation: Use M. tuberculosis H37Rv strain grown in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) to mid-log phase. Adjust turbidity to McFarland standard No. 1.
-
Plate Setup: Use a sterile 96-well plate. Add 100 µL of Middlebrook 7H9 broth to all wells.
-
Compound Dilution: Add the test compound (dissolved in DMSO) to the first well and perform serial 2-fold dilutions across the row. Final concentrations typically range from 100 µg/mL to 0.1 µg/mL. Include Rifampicin as a positive control and DMSO as a negative control.
-
Inoculation: Add 100 µL of the bacterial suspension to each well.
-
Incubation: Seal the plate with Parafilm and incubate at 37°C for 5 days.
-
Development: Add 20 µL of Alamar Blue reagent (resazurin) and 12 µL of 10% Tween 80 to each well.
-
Readout: Incubate for an additional 24 hours. A color change from blue (oxidized, no growth) to pink (reduced, growth) indicates bacterial viability.
-
Calculation: The lowest concentration preventing the color change is the MIC.
References
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Source: Journal of Medicinal Chemistry (2022) URL:[Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Source: MDPI Molecules (2023) URL:[Link]
-
Synthesis, Spectral, Structural and Antimicrobial Activities of Ethyl-4-{[-(1-(2-(4-Nitrobenzoyl)Hydrazono)Ethyl]}-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate. Source: Journal of Molecular Structure (2022) URL:[1][Link][1]
-
Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization. Source: Anticancer Drugs (2016) URL:[Link]
-
Synthesis and Biological Evaluation of Pyrrole-2-carboxamide Derivatives: Oroidin Analogues. Source: Medicinal Chemistry Research (2014) URL:[Link]
Sources
The Methyl 3-Formyl-1H-Pyrrole-2-Carboxylate Scaffold: A Technical Guide to Orthogonal Functionalization in Drug Discovery
Executive Summary
In the pursuit of novel New Chemical Entities (NCEs), the selection of a highly versatile, ligand-efficient starting material is the most critical determinant of a program's trajectory. The methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS: 2167677-92-9) scaffold represents a privileged, bifunctional heterocyclic core [1]. By strategically positioning an ester at the C2 position and an aldehyde at the C3 position, this scaffold offers medicinal chemists a platform for orthogonal reactivity. This whitepaper dissects the electronic properties, structure-activity relationship (SAR) potential, and self-validating synthetic workflows associated with this core, providing a blueprint for its application in modern drug discovery.
Structural Anatomy & Electronic Properties
The pyrrole ring is a fundamental moiety in medicinal chemistry, historically recognized in blockbuster drugs like atorvastatin and sunitinib [2]. However, unsubstituted pyrroles are notoriously electron-rich, making them susceptible to oxidative degradation and unwanted electrophilic polymerization.
The methyl 3-formyl-1H-pyrrole-2-carboxylate scaffold elegantly solves this stability issue. The presence of two strongly electron-withdrawing groups (EWG)—the C2-methyl ester and the C3-formyl group—pulls electron density away from the aromatic
Physicochemical Profile
To understand the scaffold's potential for lead optimization, we must evaluate its baseline physicochemical metrics. As shown in Table 1, the core is highly ligand-efficient, leaving an extensive "molecular budget" for the addition of pharmacophores without violating Lipinski's Rule of Five.
Table 1: Baseline Physicochemical Properties of the Scaffold [1]
| Property | Quantitative Value | Medicinal Chemistry Significance |
| Molecular Weight | 153.14 g/mol | Highly ligand-efficient; ideal for fragment-based drug discovery (FBDD). |
| cLogP | 0.61 | Excellent baseline aqueous solubility; permits the addition of lipophilic binding determinants. |
| TPSA | 59.16 Ų | Optimal for cellular permeability; easily tunable for BBB penetration or restriction. |
| H-Bond Donors | 1 | The N1-H is available for critical target engagement (e.g., kinase hinge binding). |
| H-Bond Acceptors | 3 | Oxygen atoms provide multiple vectors for solvent or target interaction. |
Orthogonal Reactivity & Functionalization Vectors
The true power of this scaffold lies in its orthogonal reactivity. The C3-aldehyde and C2-ester can be derivatized independently without cross-reactivity, allowing for the rapid generation of diverse libraries.
Fig 1: Orthogonal functionalization vectors of the methyl 3-formyl-1H-pyrrole-2-carboxylate core.
Medicinal Chemistry Applications & SAR Directionality
The conversion of the C2-ester into a pyrrole-2-carboxamide is a highly validated strategy in contemporary drug discovery.
Kinase Inhibitors (e.g., p38α MAPK)
Pyrrole-2-carboxamides are exceptional hinge-binding motifs in kinase inhibitors[3]. The N1-H of the pyrrole acts as a hydrogen-bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met109 in p38α), while the C2-carboxamide carbonyl acts as a hydrogen-bond acceptor to the backbone amide N-H. This bidentate interaction anchors the scaffold, allowing substituents at C3, C4, and C5 to probe the DFG-out or DFG-in pockets.
Fig 2: Bidentate hydrogen bonding network of the pyrrole-2-carboxamide core with kinase hinge regions.
Anti-Tubercular Agents (MmpL3 Inhibitors)
Recent structure-guided drug design efforts have identified pyrrole-2-carboxamides as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical transporter for mycolic acid biosynthesis in Mycobacterium tuberculosis[4]. SAR studies revealed that attaching bulky, lipophilic groups (e.g., adamantyl) to the C2-carboxamide drastically improves potency, while the C3 position can be utilized to fine-tune microsomal stability and reduce cytotoxicity.
Table 2: SAR Directionality Matrix for the Pyrrole Scaffold
| Modification Vector | Typical Chemistry | Target Application | Pharmacological Effect |
| C2-Ester | Saponification + Amide Coupling | Kinases, MmpL3 | Establishes critical H-bond networks; drives primary target specificity and affinity. |
| C3-Formyl | Reductive Amination | Solubilizing groups | Introduces basic amines to improve PK (e.g., hERG avoidance, aqueous solubility). |
| N1-H | Alkylation / Arylation | Hydrophobic pockets | Modulates binding affinity; restricts scaffold conformation to minimize entropic penalty. |
Self-Validating Experimental Protocols
To ensure high-fidelity library generation, the following protocols are designed as self-validating systems. They incorporate specific mechanistic rationales and In-Process Controls (IPCs) to guarantee experimental integrity.
Protocol 1: Chemoselective Reductive Amination at C3
Objective: Convert the C3-formyl group to a secondary or tertiary amine while preserving the C2-methyl ester.
Mechanistic Causality: Sodium triacetoxyborohydride (
Step-by-Step Workflow:
-
Initiation: Dissolve methyl 3-formyl-1H-pyrrole-2-carboxylate (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Catalysis: Add glacial acetic acid (1.0 eq) to the mixture. Stir at room temperature for 2 hours to allow complete imine/iminium formation.
-
Reduction: Cool the reaction to 0 °C. Add
(1.5 eq) portion-wise to control the exothermic release of hydrogen gas. -
Self-Validation (IPC): At
hours, sample the reaction for LC-MS. Validation Check: The UV trace (254 nm) must show the complete disappearance of the starting aldehyde ( ). The appearance of a new, more polar peak corresponding to the amine product confirms success. If aldehyde persists, the iminium formation was incomplete; add 0.5 eq amine and 0.5 eq . -
Quench & Workup: Quench with saturated aqueous
to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM), dry over , and concentrate.
Protocol 2: Saponification and Amide Coupling at C2
Objective: Hydrolyze the C2-ester to a carboxylic acid, followed by coupling with an amine to form a pyrrole-2-carboxamide. Mechanistic Causality: Lithium hydroxide (LiOH) is used for saponification as it is mild enough to prevent degradation of the pyrrole ring. For the subsequent coupling, HATU is utilized because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which drives the reaction forward even with sterically hindered amines (e.g., adamantylamine) [4].
Step-by-Step Workflow:
-
Saponification: Dissolve the C3-modified pyrrole ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:
. Add LiOH· (3.0 eq). Stir at 40 °C for 4 hours. -
Self-Validation (IPC 1): Monitor by
-NMR or LC-MS. Validation Check: The complete disappearance of the methyl ester singlet ( ppm, 3H) in NMR confirms quantitative conversion to the carboxylate. -
Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. Extract the free carboxylic acid with EtOAc, dry, and concentrate.
-
Activation: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes.
-
Self-Validation (IPC 2): Sample for LC-MS. Validation Check: Observation of the HOAt-active ester mass confirms successful activation, validating the system before the precious amine is introduced.
-
Coupling: Add the desired amine (1.2 eq). Stir at room temperature for 12 hours. Purify via reverse-phase preparative HPLC.
Conclusion
The methyl 3-formyl-1H-pyrrole-2-carboxylate scaffold is a cornerstone building block for modern medicinal chemistry. Its dual orthogonal handles (C2 and C3) allow for the rapid execution of divergent synthetic strategies, while its inherent physicochemical properties ensure that resulting libraries maintain high ligand efficiency. By employing self-validating synthetic protocols, researchers can reliably leverage this scaffold to discover potent inhibitors across diverse therapeutic areas, from oncology (kinases) to infectious diseases (MmpL3).
References
-
Bhardwaj, V., et al. (2015). "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." RSC Advances, 5(20), 15233-15266. Available at:[Link]
-
Parg, J. C., et al. (2010). "The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase." Bioorganic & Medicinal Chemistry Letters, 20(13), 3936-3940. Available at:[Link]
-
Zhang, Y., et al. (2019). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis." Journal of Medicinal Chemistry, 62(17), 7851-7874. Available at:[Link]
An In-depth Technical Guide to Formyl Pyrrole Carboxylate Isomers: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of both a formyl (-CHO) and a carboxylate (-COOR) group onto this aromatic ring gives rise to a class of compounds known as formyl pyrrole carboxylates. The constitutional isomerism of these substituents significantly influences the molecule's electronic properties, reactivity, and, crucially, its biological activity.[3][4] This guide provides a comprehensive review of the synthesis, characterization, and applications of formyl pyrrole carboxylate isomers, with a focus on their relevance to researchers, scientists, and drug development professionals.
The Isomeric Landscape of Formyl Pyrrole Carboxylates
The pyrrole ring offers several positions for substitution. For a monosubstituted pyrrole carboxylate, the formyl group can be introduced at three possible positions, leading to distinct isomers with unique physicochemical properties. The numbering of the pyrrole ring starts from the nitrogen atom. This guide will focus on the isomers of ethyl pyrrole-2-carboxylate, a common starting material.
The primary positional isomers of interest are:
-
Ethyl 3-formyl-1H-pyrrole-2-carboxylate
-
Ethyl 4-formyl-1H-pyrrole-2-carboxylate
-
Ethyl 5-formyl-1H-pyrrole-2-carboxylate
The relative positions of the electron-withdrawing formyl and carboxylate groups dictate the electron density distribution within the pyrrole ring, impacting their reactivity and interactions with biological targets.
Synthesis of Formyl Pyrrole Carboxylate Isomers
The regioselective synthesis of specific formyl pyrrole carboxylate isomers is a key challenge that can be addressed through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The regioselectivity of this reaction on the pyrrole ring is highly dependent on the nature of the substituents already present.[6][7]
For the formylation of ethyl 1H-pyrrole-2-carboxylate, the reaction with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) can lead to a mixture of the 4- and 5-formyl isomers.[6][8] The ratio of these products is influenced by steric and electronic factors.[7]
General Experimental Protocol for Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (1.1 eq.) in anhydrous DMF (5 eq.) to 0 °C.
-
Reaction: To this cooled Vilsmeier reagent, add a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous DMF dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate the 4- and 5-formyl isomers.[6]
Caption: Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate.
Paal-Knorr and Knorr-Type Pyrrole Synthesis
The Paal-Knorr synthesis is a classic method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[9][10][11] This method is particularly useful for preparing highly substituted pyrroles. By choosing appropriately substituted 1,4-dicarbonyl precursors, specific formyl pyrrole carboxylate isomers can be synthesized.
A related approach is the Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester.[12]
Conceptual Workflow for Paal-Knorr Synthesis of a Formyl Pyrrole Carboxylate
Caption: Conceptual workflow of the Paal-Knorr pyrrole synthesis.
Spectroscopic and Chromatographic Characterization of Isomers
The differentiation of formyl pyrrole carboxylate isomers is heavily reliant on spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of these isomers. The chemical shifts and coupling constants of the pyrrole ring protons and carbons are highly sensitive to the positions of the substituents.[13][14]
Expected ¹H NMR Spectral Features:
-
Pyrrole Ring Protons: The chemical shifts of the protons on the pyrrole ring will vary significantly between isomers due to the anisotropic effects of the carbonyl groups. Protons adjacent to the electron-withdrawing formyl and carboxylate groups will be deshielded and appear at a higher chemical shift (downfield).
-
Formyl Proton: The aldehyde proton typically appears as a singlet in the range of 9-10 ppm.
-
Carboxylate Ethyl Group: The ethyl ester will show a characteristic quartet and triplet pattern.
-
N-H Proton: The pyrrole N-H proton often appears as a broad singlet, and its chemical shift can be solvent-dependent.[15]
Expected ¹³C NMR Spectral Features:
The ¹³C NMR chemical shifts of the pyrrole ring carbons are also diagnostic. The carbons directly attached to the carbonyl groups will be significantly deshielded.[16] The carbonyl carbons of the formyl and carboxylate groups will appear in the downfield region of the spectrum (typically 160-190 ppm).[13][17]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
C=O Stretching: The carbonyl groups of the formyl and ester functions will exhibit strong absorption bands in the region of 1650-1750 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.[13][18]
-
N-H Stretching: The N-H stretching vibration of the pyrrole ring typically appears as a broad band around 3200-3400 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations are observed around 3100 cm⁻¹.
Chromatographic Separation
High-performance liquid chromatography (HPLC) is the premier technique for the separation and quantification of positional isomers.[19] The choice of stationary phase and mobile phase is critical for achieving baseline separation.
HPLC Protocol for Isomer Separation
-
Column: A reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column, is often effective. PFP columns can offer unique selectivity for positional isomers due to π-π and dipole-dipole interactions.[1][20]
-
Mobile Phase: A typical mobile phase would consist of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol. A gradient elution program may be necessary to achieve optimal separation.[21][22]
-
Detection: UV detection is suitable for these compounds as the pyrrole ring and carbonyl groups are chromophores. A photodiode array (PDA) detector can provide spectral information to confirm the identity of each isomer.
| Isomer | Typical Retention Behavior on Reversed-Phase HPLC |
| Ethyl 5-formyl-1H-pyrrole-2-carboxylate | Generally the most polar, eluting earliest. |
| Ethyl 4-formyl-1H-pyrrole-2-carboxylate | Intermediate polarity and retention time. |
| Ethyl 3-formyl-1H-pyrrole-2-carboxylate | Often the least polar, eluting last. |
Note: The exact elution order can vary depending on the specific chromatographic conditions.
Caption: General workflow for the HPLC separation of formyl pyrrole carboxylate isomers.
Applications in Drug Development
Formyl pyrrole carboxylate isomers are prevalent in a variety of natural products and have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[23][24][25][26][27]
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrrole derivatives.[3][28][29] The formyl and carboxylate groups can act as key pharmacophoric features, engaging in hydrogen bonding and other interactions with biological targets such as protein kinases.[28] The specific isomerism can dramatically affect the binding affinity and selectivity for a particular target. For instance, some substituted pyrrole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[4][28]
Antimicrobial and Antiviral Activity
The pyrrole nucleus is also found in compounds with antimicrobial and antiviral properties. The ability of the formyl and carboxylate groups to participate in various non-covalent interactions makes them valuable for the design of inhibitors of microbial or viral enzymes.
Other Biological Activities
Formyl pyrrole derivatives have also been reported to possess antioxidant, anti-inflammatory, and hepatoprotective effects.[23][24][25] These activities are often linked to their ability to scavenge reactive oxygen species or modulate inflammatory pathways.
Conclusion
The isomers of formyl pyrrole carboxylate represent a versatile and valuable class of compounds for drug discovery and development. Their synthesis, while requiring careful control of regioselectivity, is achievable through established methods like the Vilsmeier-Haack and Paal-Knorr reactions. The distinct spectroscopic and chromatographic signatures of each isomer allow for their unambiguous identification and quantification. The diverse biological activities exhibited by these compounds, particularly their anticancer potential, underscore the importance of understanding the structure-activity relationships governed by their isomeric forms. This guide provides a foundational understanding for researchers to explore and exploit the chemical and biological diversity of formyl pyrrole carboxylate isomers in their pursuit of novel therapeutic agents.
References
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Warashina, T., Matsuura, D., Sengoku, T., & Yoda, H. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(10), 1416-1423. Available from: [Link].
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Wikipedia. Paal–Knorr synthesis. Wikipedia. Available from: [Link].
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Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural product reports, 36(2), 289-306. Available from: [Link].
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Warashina, T., Matsuura, D., Kimura, Y., Sengoku, T., & Yoda, H. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Semantic Scholar. Available from: [Link].
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Al-Ostath, A., Al-Assar, F., & El-Sayed, M. (2019). One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity. Journal of the Iranian Chemical Society, 16(12), 2739-2751. Available from: [Link].
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Patil, S. A., Patil, S. A., & Patil, R. (2025). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Polycyclic Aromatic Compounds, 1-15. Available from: [Link].
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link].
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Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. ResearchGate. Available from: [Link].
-
Wiley Periodicals LLC. (2025). Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed. Available from: [Link].
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link].
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Boichuk, S., Galembikova, A., Zykova, S., Ramazanov, B., Khusnutdinov, R., Dunaev, P., ... & Lombardi, V. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer drugs, 27(7), 620-634. Available from: [Link].
-
Krut'ko, D. P., & Fedorov, A. Y. (2025). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 30(23), 5035. Available from: [Link].
-
Wang, Y., Wang, Z., & Yan, H. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53 (Fe) packed column. Analytical Methods, 6(19), 7831-7837. Available from: [Link].
-
Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. PubMed. Available from: [Link].
-
Unsal-Tan, O., & Ocal, N. (2015). Synthesis and Structural Characterization of Metal Complexes of 2-Formylpyrrole-4N-ethylthiosemicarbazone (4 EL1) and 2-Acetylpyrrole-4N-ethylthiosemicarbazone (4 EL2). ResearchGate. Available from: [Link].
-
Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. Available from: [Link].
-
Roy, S., & Chaudhuri, S. K. (2023). A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. New Journal of Chemistry, 47(45), 21338-21346. Available from: [Link].
- Unknown. (2021). chemoselective pyrrole dance vs.
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Chromatography Forum. (2017). separation of positional isomers. Chromatography Forum. Available from: [Link].
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Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier-Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, (18), 2563-2566. Available from: [Link].
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Atanasov, A. G., & Waltenberger, B. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available from: [Link].
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SIELC Technologies. (n.d.). Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. SIELC. Available from: [Link].
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Wang, Y., Li, Y., Wang, Y., Li, Y., & Zhao, Y. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. Available from: [Link].
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Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrroles derived from proteinogenic amino acids. ResearchGate. Available from: [Link].
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Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Semantic Scholar. Available from: [Link].
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Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2586. Available from: [Link].
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McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Cengage. Available from: [Link].
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Jones, R. A., & Spotswood, T. M. (2015). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. Available from: [Link].
- Unknown. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Unknown Source.
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Koca, I., & Tutar, A. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available from: [Link].
-
Elghamry, I. (2006). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Synthetic Communications, 32(6), 897-902. Available from: [Link].
-
Gronowitz, S., & Hoffman, R. A. (1960). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available from: [Link].
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LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link].
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The Good Scents Company. (n.d.). 5-methyl-2-formyl pyrrole. The Good Scents Company. Available from: [Link].
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Kumar, A., & Singh, P. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Centre for Info Bio Technology. Available from: [Link].
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Technical Guide: Solubility & Stability Profile of Methyl 3-formyl-1H-pyrrole-2-carboxylate
Topic: Solubility of Methyl 3-formyl-1H-pyrrole-2-carboxylate in DMSO and Methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS: 2167677-92-9) acts as a critical intermediate in the synthesis of porphyrins, prodigiosin analogs, and bioactive pyrrole-based scaffolds.[1][2] While the compound exhibits high solubility in DMSO and moderate-to-high solubility in methanol , the choice of solvent is not merely a question of dissolution but of chemical stability .[1]
This guide details the physicochemical interactions governing its solubility, identifies a critical stability risk (hemiacetal formation) in alcoholic solvents, and provides validated protocols for stock solution preparation.
Physicochemical Profile
Understanding the molecular architecture is a prerequisite for predicting solvent behavior. The compound features three distinct functional domains: a hydrogen-bond donating pyrrole NH, a hydrogen-bond accepting formyl group, and a hydrophobic methyl ester.[1][2]
| Property | Value / Description | Impact on Solubility |
| Molecular Weight | 153.14 g/mol | Low MW favors rapid dissolution kinetics.[1][2] |
| LogP (Predicted) | ~0.4 – 0.6 | Moderately lipophilic; poor water solubility, high organic solubility.[1] |
| H-Bond Donors | 1 (Pyrrole NH) | Requires polar aprotic solvents (DMSO) or protic solvents (MeOH) to break lattice energy.[1][2] |
| H-Bond Acceptors | 3 (C=O aldehyde, C=O ester, O-ester) | Excellent interaction with DMSO sulfoxide group.[1][2] |
| pKa (Pyrrole NH) | ~16.5 | Non-ionizable in neutral solvents; requires strong base for deprotonation.[1][2] |
Solubility Analysis: DMSO vs. Methanol
Dimethyl Sulfoxide (DMSO): The Preferred Vehicle
Solubility Status: High (>100 mM) DMSO is the optimal solvent for stock solutions and biological assays.
-
Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (
).[1][2] The sulfoxide oxygen acts as a strong H-bond acceptor, effectively solvating the pyrrole NH proton. Simultaneously, the methyl groups of DMSO interact with the hydrophobic ester tail via van der Waals forces. -
Stability: Chemically inert toward the aldehyde and ester functionalities under ambient conditions.
-
Recommendation: Use anhydrous DMSO (water <0.1%) for long-term storage at -20°C.[1][2]
Methanol (MeOH): The Kinetic Trap
Solubility Status: Soluble (20–50 mM estimated) Methanol dissolves the compound well but introduces a chemical stability risk .
-
Mechanism: Methanol is a polar protic solvent.[1][2] It solvates the compound via H-bonding but competes with the crystal lattice less effectively than DMSO.[1]
-
The Hemiacetal Risk: Electron-rich aldehydes, such as pyrrole-3-carboxaldehyde derivatives, are prone to nucleophilic attack by alcohols.[1][2] In methanol, the C-3 formyl group exists in equilibrium with its hemiacetal form.[1][2] This reaction is reversible but can complicate HPLC analysis (split peaks) and alter reactivity.[2]
-
Recommendation: Use Methanol only for immediate reactions, recrystallization, or transient processing. Do not use for analytical standards.
Visualizing the Stability Risk
The following diagram illustrates the solvation pathway and the potential hemiacetal degradation route in methanol.
Figure 1: Dissolution pathways showing the stability of the monomer in DMSO versus the hemiacetal equilibrium risk in Methanol.
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (50 mM)
Use this protocol for biological assays or long-term storage.[1][2]
Reagents:
-
DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)
Procedure:
-
Weighing: Accurately weigh 7.66 mg of the compound into a sterile, amber glass vial. (MW = 153.14 g/mol ).[1][2][3]
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex for 30–60 seconds. The solution should be clear and colorless to pale yellow.
-
Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 2 minutes.
-
-
Sterilization (Optional): If used for cell culture, pass through a 0.22 µm PTFE syringe filter.[1] (Do not use Nylon filters as they may bind the compound).
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Saturation Solubility Determination (Shake-Flask Method)
Use this protocol to determine exact solubility limits in a specific solvent system.[1][2]
Reagents:
-
Test Solvent (Methanol, DMSO, or Buffer)
-
HPLC System (UV detection at 280 nm)[2]
Procedure:
-
Excess Addition: Add excess solid compound (~10 mg) to 0.5 mL of the test solvent in a 1.5 mL microcentrifuge tube.
-
Equilibration: Shake or rotate the tube at room temperature (25°C) for 24 hours.
-
Separation: Centrifuge at 10,000 × g for 10 minutes to pellet undissolved solid.
-
Sampling: Carefully remove the supernatant.[1]
-
Dilution: Dilute the supernatant 1:100 or 1:1000 in Acetonitrile (NOT Methanol, to freeze the equilibrium) for HPLC analysis.
-
Quantification: Compare peak area against a standard curve prepared in DMSO.
Stability & Storage Guidelines
| Parameter | Guideline | Scientific Rationale |
| Atmosphere | Nitrogen or Argon | Pyrroles are electron-rich and susceptible to oxidative polymerization (browning) upon air exposure.[1][2] |
| Temperature | -20°C (Long-term) | Retards ester hydrolysis and potential aldehyde oxidation.[1][2] |
| Light | Amber Vials | Protects against photo-oxidation common in conjugated heterocyclic aldehydes.[1][2] |
| Container | Glass (Borosilicate) | Avoid plastics for long-term storage; DMSO can leach plasticizers.[1][2] |
References
-
Silverstein, R. M., et al. (1956). Pyrrole-2-carboxaldehyde.[1][2] Organic Syntheses, 36, 74. (Foundational chemistry of pyrrole aldehydes).
- Gros, P., et al. (2012). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation. Journal of Physical Chemistry A. (Mechanistic insight on aldehyde-alcohol interactions).
-
PubChem. (2024).[1][2] Compound Summary: Methyl 3-formyl-1H-pyrrole-2-carboxylate.[1][2] National Library of Medicine.[1] Retrieved from [Link]
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Technical Handling & Safety Monograph: Methyl 3-formyl-1H-pyrrole-2-carboxylate
Topic: Methyl 3-formyl-1H-pyrrole-2-carboxylate Safety Data Sheet (SDS) & Technical Monograph Document Type: In-Depth Technical Guide Audience: Research Scientists, Medicinal Chemists, and HSE Officers
Chemical Identity & Strategic Utility
Methyl 3-formyl-1H-pyrrole-2-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, anti-tubercular agents) and porphyrin-based materials. Unlike its more common isomers (4-formyl or 5-formyl), the 3-formyl substitution pattern offers a unique vector for orthogonal functionalization, allowing medicinal chemists to probe specific binding pockets (e.g., MmpL3 in M. tuberculosis) that are inaccessible to standard pyrrole scaffolds.
Substance Identification
| Parameter | Detail |
| IUPAC Name | Methyl 3-formyl-1H-pyrrole-2-carboxylate |
| CAS Number | 2167677-92-9 (Note: Often confused with 4-formyl isomer CAS 67858-47-3) |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| SMILES | COC(=O)C1=C(C=O)C=CN1 |
| Structural Class | Pyrrole; Alpha-keto ester; Heterocyclic aldehyde |
Critical Safety Profile (The "Why" Behind the SDS)
Standard SDS documents list hazards; this section explains the mechanistic basis of those hazards to inform safer experimental design.
Hazard Classification (GHS)
Signal Word: WARNING
| Hazard Code | Hazard Statement | Mechanistic Insight |
| H315 | Causes skin irritation | Aldehyde Reactivity: The C-3 formyl group is an electrophile capable of Schiff base formation with skin proteins (lysine residues), leading to contact dermatitis. |
| H319 | Causes serious eye irritation | Acidic Hydrolysis: Upon contact with mucosal moisture, the ester moiety may hydrolyze to the free acid, while the aldehyde acts as a lachrymator. |
| H335 | May cause respiratory irritation | Dust/Aerosol: As a likely solid, fine particulates can irritate the upper respiratory tract. |
Reactivity & Stability Risks
-
Oxidation Sensitivity: The formyl group (-CHO) at the 3-position is susceptible to autoxidation to the carboxylic acid (3-COOH) upon prolonged exposure to air. This changes the polarity and reactivity of the material.
-
Polymerization: Pyrroles are electron-rich. In the presence of strong Lewis acids or protic acids, the pyrrole ring can undergo electrophilic aromatic substitution with its own aldehyde group, leading to tars or polypyrroles.
Physicochemical Properties & Stability[6][7][8]
Note: Experimental data for the specific 3-formyl isomer is limited compared to the 2-formyl analog. Values below include predicted ranges based on structural analogs (SAR).
| Property | Value / Range | Experimental Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to beige. |
| Melting Point | 110–125 °C (Predicted) | Analogous 4-formyl isomer melts ~126°C. |
| Solubility | DMSO, DMF, MeOH, DCM | Poor solubility in water and hexanes. |
| pKa (NH) | ~16.5 (Predicted) | Weakly acidic; deprotonation requires strong bases (NaH, KOtBu). |
| LogP | 0.61 (Predicted) | Lipophilic enough for cell permeability assays. |
Handling, Storage & Emergency Protocols
Storage Protocol (Self-Validating System)
To ensure the integrity of the aldehyde and ester groups, follow this storage logic:
-
Atmosphere: Store under Argon or Nitrogen . (Prevents autoxidation of -CHO to -COOH).
-
Temperature: 2–8 °C (Refrigerator). (Slows ester hydrolysis and polymerization).
-
Container: Amber glass vial with a Teflon-lined cap. (Prevents photochemical degradation).
Emergency Response Decision Tree
Visualizing the immediate actions required during a spill or exposure event.
Synthetic Context & Reactivity[1][9][10]
Expertise Insight: The 3-formyl group is less reactive than a standard benzaldehyde due to the electron-donating nature of the pyrrole nitrogen, which pushes electron density into the ring and carbonyl oxygen (vinylogous amide character).
Key Transformations
-
Reductive Amination: The 3-CHO group condenses with amines to form imines, which can be reduced (NaBH₄/NaBH(OAc)₃) to secondary amines. Safety Note: Gas evolution (H₂) is possible during reduction.
-
Knoevenagel Condensation: Reaction with active methylenes (e.g., malonates) to extend the carbon chain.
-
Paal-Knorr Synthesis (Reverse): While this molecule is a product of Paal-Knorr type logic, it serves as a precursor for fused heterocycles (e.g., pyrrolo[2,3-d]pyrimidines).
Synthetic Workflow Visualization
Disposal Considerations
-
Protocol: Dissolve in a combustible solvent (acetone or ethanol) and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Warning: Do not allow the material to enter drains or water courses. The pyrrole core can be toxic to aquatic life (long-term effects not fully characterized for this specific isomer, so assume high toxicity).
References
-
ChemScene. (2024). Methyl 3-formyl-1H-pyrrole-2-carboxylate Product Monograph. Retrieved from
-
PubChem. (2024). Compound Summary: Methyl 3-formyl-1H-pyrrole-2-carboxylate.[1] National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: Pyrrole-2-carboxaldehyde (Analogous Safety Profile). Retrieved from
-
Zhang, B., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as MmpL3 Inhibitors. Journal of Medicinal Chemistry. (Context for application in TB research). Retrieved from
Sources
Application Note: Knorr Pyrrole Synthesis Modifications for 3-Formyl Derivatives
Part 1: Executive Summary & Strategic Rationale
The Knorr pyrrole synthesis is the industry standard for constructing substituted pyrroles, but it possesses a critical limitation regarding 3-formyl derivatives (pyrrole-3-carboxaldehydes) . The classic Knorr conditions—utilizing zinc dust and acetic acid to reduce an in situ generated oxime—create a strongly reductive environment. Consequently, direct introduction of a formyl group (or its sensitive precursors) during the ring-closing step is chemically invalid; the aldehyde would inevitably be reduced to an alcohol or methyl group.
To access 3-formyl pyrroles, researchers must employ Strategic Knorr Modifications . This guide details the two most robust "High-Fidelity" protocols used in drug development:
-
The "Blocked-Position" Strategy (Vilsmeier Route): Modifying the Knorr precursors to yield a 3-unsubstituted pyrrole (via decarboxylation), followed by regioselective Vilsmeier-Haack formylation.
-
The "Redox-Switch" Strategy: Synthesizing a Knorr 3-carboxylate ester, followed by a controlled reduction-oxidation sequence to reveal the aldehyde.
Part 2: Mechanistic Pathways & Workflow
The following diagram illustrates the decision tree for synthesizing 3-formyl pyrroles starting from Knorr precursors.
Figure 1: Strategic workflows for accessing 3-formyl pyrroles via Knorr synthesis. Path A is preferred for steric bulk; Path B is preferred for preserving other acid-sensitive groups.
Part 3: Detailed Experimental Protocols
Protocol A: The "Blocked-Position" Strategy (Vilsmeier-Haack)
Best For: Creating 3-formyl pyrroles with specific substitution patterns at C2, C4, and C5. Mechanism: The Knorr synthesis is used to install "blocking" groups at C2 and C5, while a labile ester (e.g., tert-butyl or benzyl) is placed at C3. This ester is removed to free the C3 position for electrophilic formylation.
Step 1: Modified Knorr Synthesis (Tert-Butyl Modification)
Unlike the standard ethyl ester, the tert-butyl ester allows for mild acidolytic decarboxylation without saponification.
-
Reagents:
-
Ethyl acetoacetate (1.0 equiv)
-
Sodium nitrite (1.1 equiv)
-
tert-Butyl acetoacetate (1.0 equiv) [The Modification]
-
Zinc dust (3.0 equiv)
-
Glacial Acetic Acid (Solvent)
-
-
Procedure:
-
Dissolve ethyl acetoacetate in acetic acid and cool to 0°C.
-
Add sodium nitrite solution dropwise to generate the oxime in situ (keep T < 10°C).
-
Add tert-butyl acetoacetate to the reaction vessel.
-
Add Zinc dust in small portions with vigorous stirring. The exotherm will drive the condensation.
-
Critical Control Point: Maintain temperature between 60-80°C during Zn addition to prevent runaway side reactions.
-
Pour into ice water. The mixed ester pyrrole (2-methyl-3-carb-tert-butoxy-4-carbethoxy-pyrrole) will precipitate. Filter and wash.
-
Step 2: Selective Decarboxylation
-
Reagents: Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the crude pyrrole in TFA at 0°C.
-
Stir at room temperature for 2 hours. The t-butyl ester cleaves to the acid and spontaneously decarboxylates (or requires mild heating to 40°C).
-
Validation: Monitor by TLC. The disappearance of the high-Rf ester spot indicates conversion to the 3-unsubstituted pyrrole.
-
Step 3: Vilsmeier-Haack Formylation[1]
-
Reagents: Phosphorus oxychloride (POCl
), DMF. -
Procedure:
-
Prepare the Vilsmeier reagent: Add POCl
(1.1 equiv) to dry DMF (3.0 equiv) at 0°C under Argon. Stir for 15 min. -
Add the 3-unsubstituted pyrrole (dissolved in DMF) dropwise.
-
Heat to 60°C for 1 hour.
-
Hydrolysis: Pour the mixture into ice/sodium acetate solution (buffered pH 8).
-
Result: The formyl group enters exclusively at the C3 position (if C2/C5 are blocked by alkyl/ester groups from the Knorr step).
-
Protocol B: The "Redox-Switch" Strategy
Best For: Scenarios where decarboxylation is difficult or when the 3-ester is the only available precursor.
Step 1: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (LiAlH
) or DIBAL-H. -
Procedure:
-
Suspend LiAlH
(2.0 equiv) in dry THF at 0°C. -
Add the Knorr pyrrole-3-carboxylate (dissolved in THF) dropwise.
-
Reflux for 2-4 hours.[2]
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitates.
-
Note: This reduces the ester to the primary alcohol (Pyrrole-CH
OH).
-
Step 2: Selective Oxidation
-
Reagents: Activated Manganese Dioxide (MnO
) or Swern conditions. -
Procedure:
-
Dissolve the pyrrole-alcohol in Dichloromethane (DCM).
-
Add activated MnO
(10 equiv). Note: Large excess is standard for heterocycles. -
Stir at room temperature for 12-24 hours.
-
Filter through Celite.
-
Result: Clean conversion to 3-formyl pyrrole without over-oxidation to the acid.
-
Part 4: Data & Troubleshooting
Yield Comparison of Strategies
| Strategy | Overall Yield | Regioselectivity | Key Limitation |
| Path A (Vilsmeier) | 65-75% | Excellent (>98%) | Requires blocking groups at C2/C5 to prevent mixtures. |
| Path B (Redox) | 50-60% | Absolute (Pre-set) | LiAlH |
| Direct Knorr | 0% | N/A | Aldehydes do not survive Zn/AcOH reduction. |
Troubleshooting Guide
-
Problem: Polymerization during Vilsmeier formylation.
-
Cause: Pyrroles are acid-sensitive.
-
Solution: Ensure the quench is buffered (Sodium Acetate) and keep the reaction temperature below 60°C.
-
-
Problem: Incomplete Decarboxylation (Path A).
-
Cause: The carboxylic acid intermediate is stable.
-
Solution: Use thermal decarboxylation in ethanolamine or ethylene glycol at 180°C if TFA alone fails.
-
-
Problem: Over-reduction in Path B.
-
Cause: LiAlH
is too aggressive. -
Solution: Switch to Red-Al or DIBAL-H at -78°C for more controlled reduction of the ester.
-
Part 5: References
-
Classic Knorr Mechanism & Modifications:
-
Knorr Pyrrole Synthesis, Wikipedia. Available at: [Link]
-
-
Vilsmeier-Haack Formylation of Pyrroles:
-
Modern Multicomponent Approaches (Non-Knorr Alternatives):
-
One-pot sequential multicomponent reaction... synthesis of substituted pyrrole-3-carbaldehydes, RSC Advances. Available at: [Link]
-
-
Functionalization of Knorr Pyrroles (Thionoester Route):
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles, RSC Advances. Available at: [Link]
-
-
General Pyrrole Synthesis Reviews:
-
Paal-Knorr Pyrrole Synthesis, Organic Chemistry Portal. Available at: [Link]
-
Sources
Application Note: Chemoselective Conversion of Methyl 3-formyl-1H-pyrrole-2-carboxylate to Pyrrole-2-carboxamides
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Executive Summary
The pyrrole-2-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized for its potent activity as an inhibitor of the Mycobacterial Membrane Protein Large 3 (MmpL3) in drug-resistant tuberculosis . Synthesizing these derivatives from methyl 3-formyl-1H-pyrrole-2-carboxylate presents a unique chemoselective challenge: the highly reactive C3-formyl (aldehyde) group must be preserved while the deactivated C2-methyl ester is converted into an amide.
This application note details a robust, field-proven 4-step chemoselective protocol. By utilizing a transient dimethyl acetal protection strategy, researchers can completely bypass undesired Schiff base condensations, enabling high-yielding amide couplings with diverse primary and secondary amines.
Biological Application Context
Pyrrole-2-carboxamides have demonstrated exceptional efficacy in disrupting mycobacterial cell wall biosynthesis. The diagram below illustrates the mechanistic pathway of these inhibitors targeting MmpL3, providing context for why this specific chemical scaffold is highly sought after in antibacterial drug development.
Mechanism of action for pyrrole-2-carboxamides targeting MmpL3 in M. tuberculosis.
Mechanistic Rationale & Strategy
Direct amidation of pyrrole-2-carboxylates with amines is notoriously inefficient. The electron-rich pyrrole nitrogen donates electron density into the ester carbonyl via resonance, significantly reducing its electrophilicity. Therefore, a two-stage saponification and coupling sequence is mandatory.
However, the presence of the C3-formyl group introduces a competing reaction: primary amines will rapidly undergo condensation with the aldehyde to form an imine (Schiff base). To ensure strict chemoselectivity, the workflow must incorporate a protection-deprotection sequence .
Chemoselective 4-step synthesis workflow from methyl ester to pyrrole-2-carboxamide.
Reagent Selection for Amide Coupling
Because the resulting pyrrole-2-carboxylic acid remains electronically deactivated, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Uronium-based reagents, specifically HATU, are required to generate a highly reactive HOAt-ester intermediate .
Table 1: Comparison of Amide Coupling Reagents for Pyrrole-2-carboxylic Acids
| Coupling Reagent | Typical Yield | Reaction Time | Byproduct Profile | Recommendation / Causality |
| HATU / DIPEA | 85 – 95% | 2 – 4 h | Water-soluble salts | Optimal: Overcomes kinetic barriers of deactivated pyrrole acids. |
| EDC / HOBt | 65 – 80% | 12 – 16 h | Soluble Urea | Acceptable for scale-up, but requires extended reaction times. |
| T3P / Pyridine | 75 – 85% | 6 – 8 h | Phosphate salts | Good alternative for aliphatic amines; poor for anilines. |
| SOCl₂ (Acid Cl) | < 40% | 1 – 2 h | HCl gas, tars | Avoid: Harsh acidic conditions cause pyrrole degradation/polymerization. |
Step-by-Step Experimental Protocols
Step 1: Acetal Protection of the 3-Formyl Group
Causality: Trimethyl orthoformate acts as both a methoxy source and a water scavenger, driving the equilibrium toward the dimethyl acetal.
-
Suspend methyl 3-formyl-1H-pyrrole-2-carboxylate (1.0 eq, 10 mmol) in anhydrous methanol (30 mL).
-
Add trimethyl orthoformate (3.0 eq, 30 mmol) followed by
-toluenesulfonic acid monohydrate ( -TsOH, 0.05 eq, 0.5 mmol). -
Reflux the mixture under nitrogen for 4 hours.
-
Validation: Monitor via TLC (3:1 Hexanes/EtOAc). The starting material (
) will convert to a higher-running spot ( ). -
Workup: Cool to room temperature and quench with saturated aqueous
(10 mL) to neutralize the acid catalyst (preventing premature reversion during concentration). Concentrate in vacuo, extract with EtOAc, dry over , and concentrate to yield methyl 3-(dimethoxymethyl)-1H-pyrrole-2-carboxylate .
Step 2: Saponification of the C2-Methyl Ester
Causality:
-
Dissolve the protected ester (1.0 eq) in a 3:1 mixture of THF/Water (40 mL).
-
Add
(3.0 eq) and stir vigorously at room temperature for 12 hours. -
Validation: TLC will show the disappearance of the ester and baseline retention of the carboxylate salt.
-
Workup: Remove THF in vacuo. Cool the aqueous layer to 0 °C and carefully acidify to pH ~4 using 10% aqueous citric acid. Critical Note: Avoid strong mineral acids (like HCl) at this stage to prevent cleavage of the acetal.
-
Extract with EtOAc (3 x 20 mL), wash with brine, dry over
, and concentrate to yield 3-(dimethoxymethyl)-1H-pyrrole-2-carboxylic acid .
Step 3: Amide Coupling
Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU. The resulting active ester rapidly reacts with the amine, bypassing the inherent unreactivity of the pyrrole system.
-
Dissolve the protected carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF (0.2 M concentration).
-
Add DIPEA (3.0 eq) and cool the mixture to 0 °C.
-
Add HATU (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation: LC-MS should indicate complete consumption of the acid mass and appearance of the protected amide mass
. -
Workup: Dilute with EtOAc (50 mL). Wash sequentially with 5% aqueous
(3 x 20 mL) to remove DMF, saturated (to remove unreacted acid), and brine. Dry and concentrate to yield the protected pyrrole-2-carboxamide .
Step 4: Deprotection to Reveal the 3-Formyl Group
Causality: Mild aqueous hydrochloric acid shifts the equilibrium back to the aldehyde by hydrolyzing the dimethyl acetal, while THF ensures the hydrophobic amide remains fully solubilized.
-
Dissolve the protected amide in THF (20 mL).
-
Add 1N aqueous HCl (10 mL) and stir at room temperature for 2 hours.
-
Validation (Self-Validating System): Confirm complete deprotection via
NMR of a crude aliquot. The acetal methoxy protons ( 3.3 ppm) and the acetal methine proton ( 5.5 ppm) must completely disappear, replaced by the distinct aldehyde proton ( 9.8 - 10.1 ppm). -
Workup: Neutralize the mixture by carefully adding saturated
until pH ~7. Extract with EtOAc, wash with brine, dry over , and concentrate. Purify via flash column chromatography to yield the final 3-formyl-1H-pyrrole-2-carboxamide product.
References
-
Zhao, H.; Gao, Y.; Li, W.; Sheng, L.; Cui, K.; Wang, B.; Fu, L.; Gao, M.; Lin, Z.; Zou, X.; Jackson, M.; Huang, H.; Lu, Y.; Zhang, D. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry2022 , 65 (15), 10534–10553.[Link]
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc., 2006 .[Link]
-
El-Faham, A.; Albericio, F. Peptide coupling reagents, more than a letter soup. Chemical Reviews2011 , 111 (11), 6557-6602.[Link]
Application Note: Selective Synthesis of Ethyl 3-(Hydroxymethyl)-1H-pyrrole-2-carboxylate
Abstract & Strategic Significance
This application note details the high-fidelity synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate , a critical pharmacophore and structural precursor in the development of porphyrin-based therapeutics, DNA-binding agents (e.g., netropsin analogs), and antitubercular drugs (MmpL3 inhibitors).
The hydroxymethyl pyrrole moiety acts as a versatile "chemical handle." It is uniquely reactive, capable of functioning as an electrophile (via azafulvene intermediates) or a nucleophile, making it indispensable for constructing complex heterocyclic scaffolds. This protocol focuses on the chemoselective reduction of the 3-formyl intermediate, preserving the C2-ester functionality which is essential for subsequent drug design iterations.
Retrosynthetic Logic & Mechanism
The primary challenge in synthesizing this precursor is chemoselectivity . The objective is to reduce the C3-formyl group (aldehyde) to a primary alcohol without hydrolyzing or reducing the C2-ester (carboxylate).
-
Reagent Choice: Sodium Borohydride (
) is selected over Lithium Aluminum Hydride ( ). While would indiscriminately reduce both the ester and the aldehyde to a diol, in a protic solvent (MeOH/THF) selectively targets the aldehyde due to the higher electrophilicity of the formyl carbonyl carbon compared to the ester carbonyl. -
Solvent System: A biphasic or mixed solvent system (THF/Methanol) is utilized. THF solubilizes the organic pyrrole substrate, while Methanol activates the borohydride species.
Diagram 1: Reaction Pathway & Chemoselectivity
Caption: Chemoselective reduction pathway favoring aldehyde reduction over ester hydrolysis.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| Ethyl 3-formyl-1H-pyrrole-2-carboxylate | 167.16 | 1.0 | Substrate |
| Sodium Borohydride ( | 37.83 | 0.6 | Reducing Agent |
| Tetrahydrofuran (THF) | 72.11 | - | Solvent (Solubility) |
| Methanol (MeOH) | 32.04 | - | Solvent (Activation) |
| Ammonium Chloride ( | 53.49 | - | Quenching Agent |
Step-by-Step Methodology
Step 1: Solubilization (The "Dual-Solvent" Advantage)
-
In a clean, dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.67 g (10 mmol) of Ethyl 3-formyl-1H-pyrrole-2-carboxylate in 20 mL of anhydrous THF .
-
Ensure complete dissolution. The pyrrole ring is electron-rich and aromatic; THF ensures the substrate remains in solution at low temperatures.
-
Add 20 mL of Methanol . Note: Adding MeOH second prevents premature reaction if borohydride were already present.
Step 2: Controlled Reduction
4. Cool the reaction mixture to 0°C using an ice-water bath. Critical: Low temperature maximizes kinetic selectivity for the aldehyde.
5. Add 0.23 g (6.0 mmol) of
- Observation: Mild gas evolution (
) will occur. Ensure the system is vented (e.g., via a needle in the septum).
- Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to room temperature (RT) for 1 hour.
Step 3: Monitoring (TLC) 7. Check progress via Thin Layer Chromatography (TLC).
- Mobile Phase: Hexanes:Ethyl Acetate (1:1).[2]
- Visualization: UV (254 nm) or Vanillin stain.
- Target: Disappearance of the aldehyde spot (
) and appearance of the alcohol spot ( ).
Step 4: Quench & Workup
8. Once complete, cool the flask back to 0°C.
9. Slowly add 20 mL of saturated aqueous
Diagram 2: Experimental Workflow
Caption: Operational workflow for the isolation of the hydroxymethyl precursor.
Quality Control & Validation
To certify the precursor for downstream applications (e.g., coupling reactions), the following analytical benchmarks must be met:
-
1H NMR (DMSO-d6 or CDCl3):
-
Distinctive Signal: Look for the disappearance of the aldehyde singlet (
ppm). -
New Signal: Appearance of a methylene doublet (
ppm, -OH) and a hydroxyl triplet (if in DMSO) or broad singlet. -
Pyrrole NH: Broad singlet around
ppm.
-
-
Mass Spectrometry (ESI-MS):
-
Expected
peak at 170.1 m/z .
-
-
Stability: The hydroxymethyl pyrrole is sensitive to acid. Store at -20°C under inert atmosphere. In acidic media, it readily dehydrates to form a reactive azafulvene, which will polymerize.
Safety & Hazards
-
Hydrogen Evolution:
releases hydrogen gas upon contact with protic solvents or acid. Perform the quench in a fume hood away from ignition sources. -
Toxicity: Pyrrole derivatives can be biologically active.[3][4][5] Wear nitrile gloves and eye protection.
-
Exotherm: The quenching step is exothermic; perform slowly at 0°C.
References
-
Synthesis of Hydroxymethylpyrroles: Organic Syntheses, Coll. Vol. 4, p. 831 (1963); Vol. 39, p. 59 (1959). (Foundational reduction protocols).
-
Chemoselectivity of Borohydrides: "Sodium Borohydride Reduction of Aldehydes and Ketones." Master Organic Chemistry. (Mechanistic insight on aldehyde vs ester selectivity).
-
Biological Application (MmpL3): "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Frontiers in Microbiology / NIH. (Contextual usage of the precursor in TB drug design).
-
Natural Product Synthesis: "2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis." Royal Society of Chemistry (RSC) Advances. (Review of formyl/hydroxymethyl pyrrole utility).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence [organic-chemistry.org]
Application Note: Suzuki-Miyaura Coupling on 3-Formyl Pyrrole Scaffolds
Executive Summary
The 3-formyl pyrrole scaffold represents a unique synthetic challenge in medicinal chemistry. It combines an electron-rich heteroaromatic core (pyrrole) with an electron-withdrawing handle (formyl group), creating a "push-pull" electronic system. While the formyl group at C3 creates a versatile handle for downstream functionalization (e.g., reductive amination for kinase inhibitors), it complicates Palladium-catalyzed cross-coupling reactions.
Common failure modes include protodehalogenation (reductive debromination), aldehyde oxidation , and catalyst poisoning via the free pyrrolic nitrogen. This guide provides a validated, self-consistent protocol emphasizing N-protection strategies and ligand selection to ensure high yields and reproducibility.
Strategic Considerations & Mechanistic Insight
The Dehalogenation Trap
The most critical failure mode in coupling halopyrroles is the replacement of the halogen with hydrogen (dehalogenation) rather than the aryl group.
-
Mechanism: In unprotected pyrroles, the acidic N-H (pKa ~17) can deprotonate or coordinate to the Pd(II) intermediate. This facilitates a pathway where the Pd-Aryl species undergoes protonolysis or
-hydride elimination rather than transmetallation. -
Solution: Masking the nitrogen is mandatory for high-reliability workflows. While tert-butoxycarbonyl (Boc) is common, it is often labile under the basic aqueous conditions of Suzuki coupling (
, heat), leading to in situ deprotection and subsequent dehalogenation. -
Recommendation: Use the SEM (2-(trimethylsilyl)ethoxymethyl) group for maximum stability, or Tosyl (Ts) for electron-deficient activation.
Catalyst & Ligand Selection
-
Standard (Pd(PPh3)4): Effective for iodides and activated bromides but sensitive to air and requires high loading (5-10 mol%).
-
Robust (Pd(dppf)Cl2): The bidentate ferrocenyl ligand resists debromination pathways and works well with the electron-withdrawing formyl group present.
-
Advanced (XPhos Pd G2): Required for sterically hindered boronic acids or aryl chlorides.
Experimental Workflows (Visualized)
Decision Matrix & Reaction Pathway
Figure 1: Strategic workflow for handling 3-formyl pyrrole substrates. The N-protection pathway (Green) is the validated route for minimizing side reactions.
Validated Protocol: SEM-Protected Route (Gold Standard)
This protocol is optimized for 4-bromo-1H-pyrrole-3-carbaldehyde and 5-bromo-1H-pyrrole-3-carbaldehyde .
Step 1: N-Protection (SEMylation)
Rationale: The SEM group is stable to aqueous base at 90°C, unlike Boc.
-
Reagents:
-
Substrate: Bromo-3-formyl-pyrrole (1.0 equiv)
-
Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)
-
Reagent: SEM-Cl (1.1 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
-
-
Procedure:
Step 2: Suzuki-Miyaura Coupling
Rationale: The use of
Reagents:
| Component | Equivalents | Role |
|---|---|---|
| N-SEM-Bromo-pyrrole | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.5 | Nucleophile |
| Pd(dppf)Cl2·DCM | 0.05 (5 mol%) | Catalyst (Robust) |
| Cs2CO3 | 2.0 | Base (Activator) |
| 1,4-Dioxane / Water | 4:1 Ratio | Solvent System |
Procedure:
-
Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Dissolved oxygen is the primary cause of homocoupling and catalyst death.
-
Assembly: Add the N-SEM-pyrrole, Boronic Acid, and Base to the vial.
-
Reaction: Seal the vial and heat to 90°C for 4–6 hours.
-
Monitoring: Check TLC (UV 254nm). The formyl group provides distinct UV activity.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite (removes Pd black).
-
Dilute with EtOAc, wash with Brine.[1]
-
Dry over
and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Step 3: Deprotection (Optional)
If the free NH is required for the final target:
-
Dissolve the coupled product in THF.
-
Add TBAF (1M in THF, 2.0 equiv) and Ethylenediamine (2.0 equiv) .
-
Note: Ethylenediamine scavenges the formaldehyde byproduct, preventing hydroxymethyl side-reactions.
-
-
Heat to 60°C for 4 hours.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product is Dehalogenated (H instead of Ar) | Hydride transfer from | 1. Ensure strictly anhydrous/degassed solvents if using unprotected pyrrole.2. Switch to Pd(dppf)Cl2 (bidentate ligands suppress this).3. Mandatory: Use N-SEM protection. |
| Aldehyde Oxidation (Carboxylic Acid formed) | Trace oxygen in basic media. | 1. Rigorous degassing (freeze-pump-thaw).2. Reduce base strength: Switch |
| Low Conversion (<20%) | Catalyst poisoning by formyl group or N-lone pair. | 1. Increase catalyst loading to 10 mol%.2. Switch to XPhos Pd G3 (highly active precatalyst). |
| Boronic Acid Homocoupling | Excess Oxygen. | 1.[1] Slow addition of Boronic acid.2. Re-sparge solvents. |
Advanced Mechanism: Why Protection Matters
The following diagram illustrates the competing pathways between the desired Transmetallation and the undesired Dehalogenation driven by the free N-H bond.
Figure 2: Mechanistic divergence. Unprotected pyrroles facilitate a coordination pathway (Red) leading to catalyst deactivation or dehalogenation. Protection forces the cycle through the productive Transmetallation pathway (Green).
References
-
Cui, K., et al. (2019).[1][5] "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Molecules, 24(8), 1594.[1] Retrieved from [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[3][6] Journal of the American Chemical Society, 129(11), 3358-3366. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995).[7] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Synthesis of Pyrrolo[2,3-d]pyridazinones via Cyclocondensation
This Application Note and Protocol guide details the condensation of methyl 3-formyl-1H-pyrrole-2-carboxylate with hydrazines. This reaction is the primary synthetic route for accessing pyrrolo[2,3-d]pyridazin-4-ones , a privileged scaffold in medicinal chemistry known for kinase inhibition (e.g., JAK, EGFR) and antiviral activity.
Executive Summary & Scientific Rationale
The condensation of methyl 3-formyl-1H-pyrrole-2-carboxylate (1) with hydrazine hydrate (2) is a cascade reaction involving Schiff base formation followed by intramolecular nucleophilic acyl substitution (cyclodehydration). This transformation yields the bicyclic pyrrolo[2,3-d]pyridazin-4(5H)-one (3) core.
Why this protocol matters:
-
Scaffold Significance: The resulting pyrrolo-pyridazinone system mimics the purine core of ATP, making it an essential bioisostere in the design of Type I and Type II kinase inhibitors.
-
Thermodynamic Driving Force: The reaction is driven by the formation of the stable 6-membered pyridazinone ring and the expulsion of methanol and water.
-
Scalability: Unlike palladium-catalyzed couplings, this route requires no heavy metals, utilizes inexpensive reagents, and typically proceeds with high atom economy.
Reaction Mechanism
The reaction proceeds through a distinct two-stage mechanism. Understanding this causality is critical for troubleshooting low yields or incomplete cyclization.
-
Stage 1: Hydrazone Formation (Kinetic Control): The terminal amino group of hydrazine attacks the electrophilic aldehyde carbon of (1) . Rapid dehydration yields the intermediate hydrazone.
-
Stage 2: Cyclodehydration (Thermodynamic Control): The remaining nucleophilic nitrogen of the hydrazone attacks the adjacent methyl ester carbonyl. This step is often rate-limiting and requires thermal energy (reflux) or acid catalysis to promote methoxide expulsion and ring closure.
Visualization: Mechanistic Pathway
Caption: Step-wise conversion of pyrrole precursor to fused pyridazinone scaffold via hydrazone intermediate.
Detailed Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: Methyl 3-formyl-1H-pyrrole-2-carboxylate (1.0 equiv)
-
Reagent: Hydrazine hydrate (80% or 98% solution) (2.0 – 5.0 equiv)
-
Solvent: Ethanol (Absolute) or Glacial Acetic Acid (for acid-catalyzed variants)
-
Catalyst (Optional): Acetic acid (cat.) or p-TsOH
Method A: Standard Reflux (High Purity)
Best for: Initial synthesis and generating analytical standards.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-formyl-1H-pyrrole-2-carboxylate (1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add hydrazine hydrate (3.0 mmol, 3 equiv) dropwise at room temperature.
-
Note: A transient color change (yellowing) indicates hydrazone formation.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The intermediate hydrazone (lower R_f than aldehyde) should disappear, merging into the baseline or forming a new polar spot (product).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (approx. 50 g) with vigorous stirring.
-
The product typically precipitates as a white or off-white solid.
-
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove excess hydrazine.
-
Purification: Recrystallize from ethanol/DMF if necessary.
Method B: Acid-Mediated Cyclization (Fast Kinetics)
Best for: Sterically hindered substrates or substituted hydrazines (e.g., methylhydrazine).
-
Solvent System: Use Glacial Acetic Acid (10 volumes) as the solvent.
-
Procedure: Dissolve the pyrrole substrate in acetic acid. Add hydrazine hydrate (1.5 equiv).
-
Conditions: Reflux for 2–3 hours. The acid activates the ester carbonyl, accelerating the cyclization step (Stage 2).
-
Workup: Pour into ice water. Neutralize carefully with saturated NaHCO₃ if the product does not precipitate immediately (though pyridazinones are stable, high acidity can keep them protonated/soluble).
Critical Process Parameters & Troubleshooting
| Parameter | Observation | Corrective Action |
| Incomplete Cyclization | TLC shows persistent intermediate (hydrazone) but no aldehyde. | The thermodynamic barrier for ring closure is not met. Switch solvent to n-Butanol (higher boiling point, 117°C) or add catalytic p-TsOH . |
| Product Solubility | No precipitate forms upon pouring into ice water. | The product may be amphoteric. Adjust pH to ~7.0. Alternatively, extract with Ethyl Acetate/THF mixture (3:1). |
| Side Reactions | Formation of azines (dimers) or complex mixtures. | Use a larger excess of hydrazine (5 equiv) to suppress dimer formation (azine) where two aldehydes react with one hydrazine. |
Analytical Characterization Criteria
To validate the structure, ensure the following spectral features are present:
-
¹H NMR (DMSO-d₆):
-
Disappearance of Ester Methyl singlet (~3.8 ppm).
-
Disappearance of Aldehyde proton (~9.5–10.0 ppm).
-
Appearance of Pyridazinone NH (broad singlet, ~12.5 ppm).
-
Appearance of Pyridazinone CH (singlet, ~8.0–8.5 ppm).
-
-
IR Spectroscopy:
-
Shift of Carbonyl stretch: Ester (~1700 cm⁻¹)
Amide/Lactam (~1660–1680 cm⁻¹).
-
Strategic Applications in Drug Discovery
The pyrrolo[2,3-d]pyridazinone scaffold serves as a template for "Fragment-Based Drug Design" (FBDD).
Workflow: Derivatization for SAR
Caption: Standard workflow for converting the pyridazinone core into active pharmaceutical ingredients.
Key Modifications:
-
N-Alkylation: The pyrrole NH can be alkylated (R-X, Cs₂CO₃) to target the hydrophobic pocket of kinases.
-
Chlorination/Amination: The carbonyl oxygen is often converted to a chloride (using POCl₃), which is then displaced by anilines to install hydrogen bond donors/acceptors required for the "hinge region" binding in kinases.
References
-
Synthesis of Pyrrolo[2,3-d]pyridazine Derivatives
- Title: Synthesis and crystal structure of ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxyl
- Source: PMC / NIH.
-
URL:[Link]
-
Biological Activity of Pyrrolo-fused Systems
- Title: Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine deriv
- Source: Scientific Reports / NIH.
-
URL:[Link]
-
General Hydrazine Condensation Protocols
-
Reaction Mechanism Insights
Sources
preventing self-condensation of methyl 3-formyl-1H-pyrrole-2-carboxylate
Welcome to the Application Scientist Knowledge Base. This technical guide is designed for researchers and drug development professionals dealing with the chemical instability and handling challenges of methyl 3-formyl-1H-pyrrole-2-carboxylate. Below, you will find mechanistic insights, analytical troubleshooting, and field-validated protocols to prevent compound degradation during your synthetic campaigns.
I. Mechanistic Insight: The Root Cause of Instability
Q: Why does methyl 3-formyl-1H-pyrrole-2-carboxylate spontaneously degrade into a black, insoluble tar during storage or reaction?
A: The degradation is driven by the molecule's dual reactivity. The instability of pyrrole-2-carbaldehydes, particularly at elevated temperatures, is a well-documented phenomenon[1]. The molecule possesses a highly electrophilic C3-formyl group (aldehyde) and a highly nucleophilic C5 position on the electron-rich pyrrole ring.
When exposed to trace acids, bases, or thermal stress, the formyl group of one monomer undergoes nucleophilic attack by the C5 carbon of an adjacent monomer. This intermolecular electrophilic aromatic substitution (EAS) forms dipyrromethane intermediates, which rapidly propagate into complex, porphyrin-like oligomers and insoluble polymeric tars.
Mechanistic pathway of methyl 3-formyl-1H-pyrrole-2-carboxylate self-condensation.
II. Storage and Handling Guidelines
Q: What are the optimal storage conditions to prevent baseline degradation?
A: To suppress the kinetic rate of self-condensation, the compound must be isolated from thermal energy and catalytic triggers. While commercial suppliers recommend storing the neat solid at 4°C under a nitrogen atmosphere for short-term handling[2], rigorous long-term preservation requires stricter conditions.
Table 1: Stability Profile & Storage Matrix
| Storage Condition | Temperature | Atmosphere | Estimated Shelf-Life | Condensation Risk |
| Neat Solid | 25°C | Ambient Air | < 1 Week | High (Thermal self-catalysis) |
| Neat Solid | 4°C | Nitrogen | 3-6 Months | Moderate |
| Neat Solid | -20°C | Argon | > 12 Months | Low |
| CDCl₃ Solution (0.1M) | 25°C | Ambient Air | < 12 Hours | Critical (Acid-catalyzed) |
| CDCl₃ (K₂CO₃ treated) | 25°C | Ambient Air | 3-5 Days | Moderate |
III. Chemical Protection Workflows
Q: How can I prevent self-condensation during multi-step synthetic campaigns?
A: You must temporarily mask either the nucleophilic center or the electrophilic center to break the self-condensation cycle. Below are two self-validating protocols for achieving this.
Workflow A: N-Boc Protection (Deactivating the Nucleophile)
By installing an electron-withdrawing tert-butyloxycarbonyl (Boc) group on the pyrrole nitrogen, the electron density of the ring is significantly reduced, effectively shutting down C5 nucleophilicity. This strategy has been successfully validated on similar pyrrole-2-carboxylate analogs[3].
Step-by-Step Protocol:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 10.0 mmol of methyl 3-formyl-1H-pyrrole-2-carboxylate in 25 mL of anhydrous dichloromethane (DCM).
-
Catalyst & Base Addition: Add 0.1 mmol (1 mol%) of 4-dimethylaminopyridine (DMAP) and 12.0 mmol of triethylamine (TEA). Stir for 5 minutes at room temperature.
-
Boc₂O Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 11.0 mmol of di-tert-butyl dicarbonate (Boc₂O) dropwise over 10 minutes.
-
Reaction Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. Self-Validation: Monitor completion via TLC (Hexanes/EtOAc 3:1); the N-Boc product will elute significantly faster (higher Rf) than the highly polar NH starting material.
-
Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Workflow B: Acetalization (Masking the Electrophile)
Converting the C3-aldehyde into a 1,3-dioxolane acetal removes the electrophilic center entirely, allowing for harsh basic or nucleophilic reactions on other parts of the molecule.
Step-by-Step Protocol:
-
Preparation: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Mixing: Add 10.0 mmol of methyl 3-formyl-1H-pyrrole-2-carboxylate, 30.0 mmol of anhydrous ethylene glycol, and 0.5 mmol (5 mol%) of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) to 40 mL of anhydrous toluene.
-
Reflux: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere.
-
Reaction Validation: Continuously remove the azeotropically distilled water via the Dean-Stark trap. Self-Validation: Maintain reflux for 12-16 hours until water evolution visibly ceases in the trap, confirming complete conversion.
-
Workup: Cool the reaction to room temperature. Dilute with 30 mL of ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).
-
Isolation: Dry the organic phase over anhydrous K₂CO₃. Critical Causality Note: Avoid acidic drying agents like MgSO₄, which can prematurely hydrolyze the newly formed acetal during concentration. Filter and concentrate in vacuo.
IV. Analytical Troubleshooting
Q: My NMR spectra in CDCl₃ show broad polymeric peaks and a loss of the aldehyde proton signal, but my TLC prior to the NMR was perfectly clean. What happened?
A: Chloroform-d (CDCl₃) naturally degrades over time when exposed to light and oxygen, producing trace amounts of deuterium chloride (DCl) and phosgene. This trace acid acts as a potent catalyst for the self-condensation of the pyrrole monomer during the actual NMR acquisition timeframe.
Corrective Action: Always filter your CDCl₃ through a small plug of basic alumina or store it over anhydrous K₂CO₃ prior to preparing your NMR sample. Alternatively, switch to a non-acidic, hydrogen-bond accepting solvent like DMSO-d₆ or Acetone-d₆, which stabilizes the monomeric form.
References
1.[2] 2167677-92-9 | Methyl 3-formyl-1H-pyrrole-2-carboxylate - ChemScene. Source: chemscene.com. URL: 2.[3] Multigram Synthesis and Physicochemical Characterization of β-CHF2- and β-CF3-α-Proline - ChemRxiv. Source: chemrxiv.org. URL: 3.[1] US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents. Source: google.com. URL:
Sources
Technical Support Center: Vilsmeier-Haack Regioselectivity on Pyrrole-2-Esters
The following guide is structured as an interactive Technical Support Center resource, designed for immediate application in a research setting.
Ticket ID: VH-PYR-REGIO-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Topic: Troubleshooting Regiocontrol (C4 vs. C5) & Yield Optimization
Executive Summary: The "Electronic Tug-of-War"
If you are observing product mixtures or unexpected regioselectivity when formylating pyrrole-2-carboxylates, you are witnessing a conflict between inherent ring reactivity and substituent directing effects .
-
The Alpha-Rule (Inherent): Pyrrole rings naturally favor electrophilic attack at the
-positions (C2/C5) due to superior resonance stabilization of the intermediate -complex. -
The Meta-Rule (Substituent): An ester at C2 is an Electron-Withdrawing Group (EWG). Like a meta-director on benzene, it deactivates the "ortho" (C3) and "para" (C5) positions most severely.[1] This leaves the C4 position (meta-like) as the most electron-rich spot remaining.
The Result: Under standard Vilsmeier-Haack conditions, C4-formylation is generally favored electronically. However, the high inherent reactivity of the C5 position often leads to competitive mixtures (C4:C5 ratios ranging from 2:1 to 10:1), or exclusively C5 products if the N-substituent introduces steric bulk at C2/C3.[1]
Diagnostic Workflow
Before altering your protocol, use this decision tree to diagnose the root cause of your failure mode.
Figure 1: Diagnostic logic for Vilsmeier-Haack outcomes on pyrrole-2-esters.
Troubleshooting Guide (Q&A)
Issue 1: "I need the 4-formyl isomer, but I'm getting a mixture."
Root Cause: High temperatures or high solvent polarity can erode regioselectivity. While C4 is electronically favored, C5 is kinetically accessible. Corrective Action:
-
Temperature Control: Run the Vilsmeier complex formation at 0°C, and the substrate addition at 0°C. Allow to warm to Room Temperature (RT) slowly. Do not heat unless conversion is stalled.
-
Solvent Switch: Standard Vilsmeier uses excess DMF as solvent. Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the primary solvent, using only stoichiometric DMF (1.2–1.5 equiv).[1] This reduces the "effective concentration" of the active species and often improves selectivity for the thermodynamic (C4) product.
Issue 2: "I need the 5-formyl isomer, but Vilsmeier gives me the 4-formyl."
Root Cause: You are fighting the electronic directing effect of the ester. Vilsmeier is an Electrophilic Aromatic Substitution (EAS) reaction, which obeys these electronic rules. Corrective Action:
-
Stop using Vilsmeier.
-
Alternative Protocol: Use Lithiation-Formylation .
-
Protect the Nitrogen (if N-H).
-
Treat with LDA or n-BuLi at -78°C. The ester group often directs lithiation to the ortho-like position? No, in pyrroles, N-protecting groups (like TIPS or Boc) often direct lithiation to C5 (the alpha position) due to coordination or inherent acidity.[1]
-
Quench with DMF.
-
Note: If you have an N-H pyrrole, use 2 equivalents of n-BuLi (one for N-H, one for C-Li).[1] The dianion typically forms at C5.
-
Issue 3: "My reaction turns black/tarry and yield is low."
Root Cause: Vilsmeier reagents are thermally unstable and aggressive. The "tar" is often polymerized pyrrole caused by high local concentrations of acid or heat. Corrective Action:
-
Inverse Addition: Do not add solid pyrrole to the Vilsmeier reagent. Dissolve your pyrrole in DCM and add it dropwise to the pre-formed Vilsmeier complex at 0°C.
-
Quenching Protocol: The intermediate iminium salt is stable but the hydrolysis is exothermic. Pour the reaction mixture into a buffered ice solution (Sodium Acetate or NaHCO3), not water into the acid. Maintain pH ~7–8 during workup to prevent acid-catalyzed polymerization of the product.
Optimized Experimental Protocols
Protocol A: High-Selectivity Vilsmeier (Target: 4-Formyl)
Use this for maximum regiocontrol favoring the 4-position.
Reagents:
-
Methyl pyrrole-2-carboxylate (1.0 equiv)
-
POCl
(1.2 equiv)[1] -
DMF (1.5 equiv)[1]
-
Dichloromethane (DCM) [Solvent, 0.2 M concentration][1]
Step-by-Step:
-
Reagent Formation: In a flame-dried flask under Argon, dissolve DMF in DCM. Cool to 0°C. Add POCl
dropwise over 15 mins. A white precipitate (Vilsmeier salt) may form.[1] Stir at 0°C for 30 mins. -
Substrate Addition: Dissolve the pyrrole ester in minimal DCM. Add dropwise to the Vilsmeier suspension at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC.
-
Checkpoint: If SM remains after 4 hours, heat to reflux (40°C) carefully.[1]
-
-
Hydrolysis (Critical): Pour reaction mixture into a vigorously stirred slurry of Ice/NaOAc (2.0 M). Stir for 1 hour to ensure complete hydrolysis of the iminium species.
-
Isolation: Extract with DCM, wash with brine, dry over MgSO
.
Protocol B: Data Comparison of Conditions
| Variable | Condition A (Standard) | Condition B (High Selectivity) | Outcome |
| Solvent | Neat DMF | DCM (DMF 1.5 eq) | DCM improves C4:C5 ratio. |
| Temperature | 60–80°C | 0°C | Lower temp favors C4 (Thermodynamic).[1] |
| Reagent | POCl | Oxalyl Chloride | Oxalyl chloride is milder; can improve yield for sensitive substrates. |
| Workup | Water/Ice | NaOAc Buffer | Buffer prevents polymerization (Tar).[1] |
References
-
Regioselectivity Mechanism: Anderson, H. J., & Loader, C. E. (1985).[1] The synthesis of 3-substituted pyrroles from pyrrole.[2][3][4] Synthesis, 1985(04), 353-364.[1] Link[1]
-
Vilsmeier on Pyrrole-2-Esters: Candy, C. F., Jones, R. A., & Wright, P. H. (1970).[1] Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.[4][5] Journal of the Chemical Society C: Organic, 2563-2567.[1] Link
-
Alternative Formylation (Lithiation): Hasan, I., Marinelli, E. R., Lin, L. C. C., Fowler, F. W., & Levy, A. B. (1981).[1] The synthesis of 5-substituted pyrrole-2-carboxylate esters.[2][6] The Journal of Organic Chemistry, 46(1), 157-164.[1] Link
-
General Vilsmeier Review: Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[3][4][5][7][8][9] Comprehensive Organic Synthesis, 2, 777-794.[1] Link
Sources
- 1. growingscience.com [growingscience.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scribd.com [scribd.com]
- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of Methyl 3-formyl-1H-pyrrole-2-carboxylate
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate highly functionalized heterocycles.
Purifying methyl 3-formyl-1H-pyrrole-2-carboxylate presents a unique set of chromatographic challenges. The molecule features a hydrogen-bond donating pyrrole nitrogen (NH), an electron-withdrawing C2-methyl ester, and a reactive C3-formyl group. This dense array of polar functionalities leads to severe stationary-phase interactions, while its synthesis (often via Vilsmeier-Haack formylation) typically generates closely eluting regioisomers.
This guide is engineered to move beyond basic troubleshooting. It explains the thermodynamic causality behind your chromatographic failures and provides a self-validating, field-proven protocol to achieve high-purity isolation.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my methyl 3-formyl-1H-pyrrole-2-carboxylate streak severely on standard silica gel, and how can I establish a self-validating system to prevent it?
A1: Streaking (or tailing) is fundamentally a thermodynamic issue caused by heterogeneous binding site energies on the stationary phase. Standard silica gel contains highly acidic, unassociated silanol groups (pKa ~ 4.5–5.5). The
The Fix: Implement a chemically deactivated stationary phase. Pre-treat your silica gel with a mobile phase containing 0.5% to 1.0% (v/v) triethylamine (TEA) [1]. The basic TEA preferentially binds to and neutralizes the most acidic silanol sites, establishing a uniform binding surface. Self-Validation: Run a 2D-TLC (two-dimensional TLC) of your crude mixture. Spot the sample, run it in the TEA-modified solvent, dry the plate, rotate it 90 degrees, and run it again. If the compound forms a perfect diagonal spot without tailing, your solvent system is thermodynamically stable and validated for column transfer.
Q2: My crude mixture contains unreacted starting material and regioisomeric byproducts (e.g., the 5-formyl isomer) from the formylation reaction. Standard hexanes/ethyl acetate gradients fail to resolve them. What is the mechanistic workaround? A2: For pyrrole derivatives synthesized via electrophilic aromatic substitution (like the Vilsmeier-Haack reaction), formylation can yield complex mixtures of regioisomers depending on the substrate's electronic and steric profile [2], [3]. Regioisomers possess nearly identical molecular dipole moments, making standard normal-phase separation challenging. However, the 3-formyl isomer differs from the 5-formyl isomer in its planarity. The proximity of the C2-ester and C3-formyl groups creates steric crowding that slightly twists the carbonyls out of the pyrrole plane.
The Fix: Shift from a purely polar/non-polar solvent system (like Hexanes/EtOAc) to a polarizable solvent system. Substituting hexanes with toluene (e.g., Toluene/EtOAc) introduces
Q3: The target compound exhibits poor solubility in my non-polar loading solvent, but dissolving it in pure ethyl acetate causes the band to crash and streak down the column. How do I load the sample? A3: This is a classic "solvent mismatch" phenomenon. Loading a highly concentrated sample in a strong solvent disrupts the local equilibrium at the column head, causing the compound to race down the column before the solvent diffuses.
The Fix: Utilize the Dry Loading technique. By pre-adsorbing the crude mixture onto a solid support (like Celite 545), you completely eliminate solvent-mismatch dynamics. The compound elutes purely based on the thermodynamics of the mobile phase gradient rather than the dissolution kinetics of the loading plug.
Part 2: Quantitative Data Summaries
To illustrate the impact of solvent selection and stationary phase deactivation, below is a matrix summarizing the optimization of the mobile phase for separating the 3-formyl target from its 5-formyl regioisomer.
Table 1: Solvent System Optimization Matrix
| Mobile Phase Composition | Modifier | Target | Spot Morphology | Resolution ( |
| Hexanes / EtOAc (70:30) | None | 0.22 | Severe tailing (streaking) | < 0.05 (Co-elution) |
| Hexanes / EtOAc (70:30) | 1% TEA | 0.35 | Symmetrical, sharp | 0.08 (Poor) |
| DCM / MeOH (98:2) | None | 0.45 | Moderate tailing | < 0.05 (Co-elution) |
| Toluene / EtOAc (85:15) | 1% TEA | 0.28 | Highly symmetrical | > 0.15 (Baseline resolution) |
Part 3: Standardized Experimental Protocols
Protocol: Deactivated Silica Chromatography via Dry Loading
Objective: Isolate methyl 3-formyl-1H-pyrrole-2-carboxylate from regioisomers and degradation products with
Step 1: Stationary Phase Deactivation & Slurry Preparation
-
Weigh the required amount of silica gel (230-400 mesh). Use a 50:1 weight ratio of silica to crude sample.
-
Prepare the optimized mobile phase: Toluene / Ethyl Acetate (85:15 v/v) containing 1% Triethylamine (TEA).
-
Create a slurry by slowly adding the mobile phase to the silica gel while stirring gently to remove trapped air.
-
Causality Check: Allow the slurry to equilibrate for 15 minutes. This incubation period is critical; it provides the kinetic time required for the TEA to fully neutralize the acidic silanol sites.
Step 2: Column Packing and Equilibration
-
Pour the slurry into the column in a single, continuous motion to prevent banding.
-
Rinse the column walls with additional mobile phase and apply gentle positive air pressure to pack the bed tightly.
-
Self-Validation Checkpoint: Observe the solvent line as it descends. It must remain perfectly horizontal. A skewed solvent front indicates uneven packing, which will destroy the resolution of closely eluting regioisomers.
Step 3: Dry Loading Preparation
-
Dissolve the crude methyl 3-formyl-1H-pyrrole-2-carboxylate in a minimum volume of a highly volatile, strong solvent (e.g., Acetone or THF).
-
Add Celite 545 to the flask (approximately 2.5 times the mass of the crude product).
-
Evaporate the solvent slowly under reduced pressure on a rotary evaporator until a free-flowing, completely dry powder is obtained. Do not over-heat, as formyl pyrroles can be thermally sensitive.
Step 4: Sample Application and Elution
-
Carefully pour the dry-loaded Celite onto the flat surface of the packed silica bed.
-
Add a 1 cm protective layer of clean sea sand on top of the Celite to prevent bed disturbance during solvent addition.
-
Elute the column isocratically using the Toluene/EtOAc + 1% TEA system. Maintain a steady flow rate (e.g., 2 inches/minute solvent drop).
Step 5: Fraction Analysis
-
Collect fractions in volumes appropriate for the column size (e.g., 15 mL fractions for a 50 g silica column).
-
Spot fractions on a TEA-treated TLC plate. Visualize using UV light (254 nm).
-
Self-Validation Checkpoint: Co-spot your fractions with a known standard (if available) and stain with Potassium Permanganate (
). The target compound will rapidly reduce the stain (turning it yellow/brown) due to the oxidizable aldehyde group, confirming the presence of the formyl functionality.
Part 4: Process Visualization
The following diagram maps the logical workflow and decision gates required to successfully execute this purification strategy.
Workflow for the chromatographic purification of functionalized pyrrole derivatives.
References
-
Title: Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes Source: Canadian Journal of Chemistry URL: [Link]
Technical Support Center: Solubility Solutions for Pyrrole-2-Carboxylates
Executive Summary: The "Hidden" Lattice Energy
The Core Problem: Users frequently report that pyrrole-2-carboxylates (and their corresponding acids) exhibit unexpectedly low solubility in non-polar solvents like hexane, toluene, and sometimes dichloromethane. Despite the lipophilic aromatic ring, these molecules behave like "brick dust."
The Scientific Causality:
The root cause is intermolecular hydrogen bonding . Unlike furan or thiophene analogs, the pyrrole N-H moiety is a strong hydrogen bond donor (
In the solid state, this creates a robust Centrosymmetric Dimer (often
Troubleshooting Guide: Diagnostic & Solutions
Category A: Workup & Extraction Issues
Q: My product precipitates immediately upon adding non-polar solvents (Hexane/Toluene) during extraction. How do I keep it in solution?
Diagnosis: You are witnessing "Solvophobic Exclusion." The non-polar solvent cannot solvate the polar N-H...O=C network, causing the molecules to aggregate and crash out.
Immediate Fix (The "Co-Solvent Spike"): Do not use pure non-polar solvents. Introduce a "Polar Dopant" that is miscible with your organic layer but disrupts H-bonds.
-
For Toluene/Benzene extracts: Add 5–10% THF or Ethyl Acetate . These act as H-bond acceptors, solvating the N-H proton without dragging water into the organic phase.
-
For Chlorinated solvents (DCM/CHCl3): Add 2–5% Methanol . Note: Wash thoroughly with brine afterwards to remove excess methanol if it interferes with downstream chemistry.
Q: I am seeing severe streaking and poor separation on Silica Gel chromatography using Hexane/EtOAc.
Diagnosis: The acidic pyrrole N-H (donor) is hydrogen-bonding with the silanols (Si-OH) on the stationary phase. This results in peak tailing and irreversible adsorption.
Solution (The "Base Deactivation" Protocol): You must neutralize the silica surface.
-
Pre-treat the column: Flush with mobile phase containing 1% Triethylamine (TEA).
-
Eluent Modifier: Maintain 0.5% TEA in your running eluent.
-
Alternative: Switch to Alumina (Neutral) stationary phase, which is less acidic than silica.
Category B: Synthetic Design for Solubility
Q: I need to perform a reaction in a strictly non-polar solvent (e.g., Friedel-Crafts in DCM/Hexane). How do I modify the substrate to dissolve?
Diagnosis: The native pyrrole-2-carboxylate is too polar/crystalline. You must structurally modify it to increase lipophilicity or block the H-bond donor.
Strategic Options:
| Strategy | Modification | Mechanism | Solubility Impact | Reversibility |
| 1. N-Protection | N-Boc (tert-butyloxycarbonyl) | Removes H-bond donor; adds bulk. | High. Soluble in Hexane/Pentane. | Easy (TFA/Acid) |
| 2. N-Alkylation | N-Methyl / N-Benzyl | Removes H-bond donor. | Moderate to High. | Difficult/Permanent |
| 3. Ester Swap | 2-Ethylhexyl / t-Butyl | Increases entropic freedom (lipophilicity). | Moderate. Soluble in Toluene. | Moderate (Hydrolysis) |
Recommendation: If the N-H is not required for the reaction, N-Boc protection is the gold standard. It lowers the melting point significantly (disrupting the lattice) and renders the molecule soluble in almost all organic solvents.
Visual Decision Matrix
The following flowchart guides you through selecting the correct solubility strategy based on your experimental constraints.
controlling temperature for selective functionalization of pyrrole C3
Topic: Temperature Control & Methodologies for Regioselectivity
Executive Summary: The Thermodynamics of C3 Selectivity
Pyrrole naturally favors electrophilic aromatic substitution (SEAr) at the C2 (
Temperature acts as the primary switch in three distinct mechanistic pathways:
-
Steric Locking (Low T): Using bulky N-protecting groups (e.g., TIPS) at -78°C to physically block C2.
-
C-H Activation (High T): Using Iridium catalysts at 80°C where sterics dictate catalyst approach rather than electronic intermediate stability.
-
Lewis Acid Rearrangement (Variable T): Using AlCl
with N-sulfonyl pyrroles where temperature influences the equilibrium of organoaluminum intermediates.
Decision Matrix: Selecting Your Protocol
Before starting, determine your pathway using the decision tree below.
Figure 1: Decision tree for selecting the appropriate temperature regime based on substrate protection and reaction type.
Protocol A: Kinetic Steric Control (Electrophilic Substitution)
Target: Halogenation or Acylation of N-TIPS Pyrrole. Mechanism: The bulky Triisopropylsilyl (TIPS) group sterically screens the C2 positions. Critical Temperature: -78°C
The Science of Causality
At room temperature, the TIPS group possesses enough conformational freedom ("breathing") to allow small electrophiles to slip into the electronically favored C2 position. By cooling to -78°C, you freeze the conformational rotamers, maximizing the effective steric bulk and forcing the electrophile to the C3 position [1].
Step-by-Step Workflow (C3-Bromination)
-
Preparation: Dissolve 1-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous THF under Argon.
-
Cooling: Cool the solution to -78°C (Dry ice/acetone). Allow 15 minutes for thermal equilibrium.
-
Addition: Add NBS (1.05 eq) dissolved in THF dropwise over 20 minutes.
-
Note: Rapid addition creates localized exotherms, leading to C2 impurities.
-
-
Reaction: Stir at -78°C for 2–4 hours.
-
Quench: Quench at low temperature with aqueous sodium thiosulfate. Do not warm before quenching.
Troubleshooting (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Presence of C2-isomer (>5%) | Temperature rose during addition. | Use an internal thermometer. Ensure addition rate does not spike T > -70°C. |
| Desilylation (Loss of TIPS) | Fluoride contamination or acid buildup. | Ensure THF is anhydrous/inhibitor-free. Add a base scavenger (e.g., weak pyridine) if acid byproduct is strong. |
| No Reaction | System too cold for specific electrophile. | Slowly warm to -40°C. Never jump straight to 0°C. |
Protocol B: Thermodynamic C-H Activation
Target: Direct C3-Borylation (Miyaura-Hartwig type). Mechanism: Iridium-catalyzed C-H activation.[2] The active catalyst species is bulky; it reacts at the C3 position because the C2 position is sterically crowded by the N-substituent, even if that substituent is small (like Methyl) [2]. Critical Temperature: 80°C
The Science of Causality
Unlike Protocol A, this reaction requires heat .
-
Activation Energy: C-H bond cleavage is energetically demanding.
-
Catalyst Turnover: The dissociation of the cyclooctadiene (cod) ligand from the Iridium precatalyst [Ir(OMe)(cod)]₂ is temperature-dependent. Below 60°C, the active catalytic species forms too slowly [3].
Step-by-Step Workflow
-
Catalyst Mix: In a glovebox/Schlenk line, mix [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy ligand (3 mol%) in hexane or THF.
-
Substrate: Add N-Boc or N-Alkyl pyrrole and HBpin (Pinacolborane).
-
Heating: Seal the vessel and heat to 80°C .
-
Why 80°C? Studies show optimal regioselectivity and yield at this temp. At 60°C, yields drop by >40% [3].[3]
-
-
Duration: Run for 12–16 hours.
-
Workup: Cool to RT and pass through a short silica plug (to remove Ir) before concentration.
Troubleshooting (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Temperature too low or O2 leak. | Verify oil bath is 80°C. Iridium catalysts are O2 sensitive; check inert seals. |
| C2-Borylation Observed | Use of wrong ligand. | Ensure dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) is used. Smaller ligands may allow C2 attack. |
| Decomposition | Solvent incompatibility at high T. | Use non-coordinating solvents like Hexane or Octane if THF causes issues at reflux. |
Protocol C: Friedel-Crafts Acylation (Lewis Acid Control)
Target: C3-Acylation of N-Sulfonyl Pyrroles.
Mechanism: Acylation of N-phenylsulfonyl pyrrole with AlCl
The Science of Causality
The "Muchowski Rule" suggests that for N-sulfonyl pyrroles, the regioselectivity is dependent on the hardness of the Lewis Acid and the "aging" of the complex.
-
AlCl
(Strong): Forms a complex that blocks C2 or facilitates rearrangement to C3. -
Temperature: Often initiated at 0°C to control the exotherm, then warmed to RT to reach the thermodynamic C3 product.
Step-by-Step Workflow
-
Complex Formation: Mix Acyl Chloride and AlCl
(1.1 eq) in CH Cl at 0°C . Stir 15 mins. -
Addition: Add N-Tosyl pyrrole solution slowly.
-
Ramp: Allow to warm to Room Temperature and stir for 4–12 hours.
-
Note: Keeping this strictly at 0°C often results in lower conversion or mixed regioselectivity for this specific transformation.
-
Data Summary: Temperature vs. Selectivity
| Reaction Type | Substrate | Reagent | Temp (°C) | Major Product | Selectivity (C3:C2) |
| Bromination | N-TIPS Pyrrole | NBS | -78°C | C3 | >20:1 [1] |
| Bromination | N-TIPS Pyrrole | NBS | +25°C | Mixed | ~3:1 |
| Borylation | N-Me Pyrrole | [Ir]/HBpin | +80°C | C3 | >95:5 [3] |
| Borylation | N-Me Pyrrole | [Ir]/HBpin | +25°C | No Rxn | N/A |
| Acylation | N-Tosyl Pyrrole | AlCl | +25°C | C3 | ~4:1 [4] |
Polymerization Warning (The "Black Tar" Scenario)
Issue: User reports reaction mixture turning black/solidifying immediately upon acid addition. Diagnosis: Acid-catalyzed polymerization of pyrrole. Mechanism: Protonation of pyrrole at C3 creates an electrophile that is attacked by another pyrrole molecule. This chain reaction is extremely rapid and exothermic.
Immediate Fixes:
-
Dilution: High concentration favors polymerization (2nd order). Dilute to <0.1 M.
-
Cryogenic Addition: If using free pyrrole (unprotected) with acid, you must mix at -78°C and add acid dropwise.
-
Protecting Groups: The only robust fix is to use electron-withdrawing groups (Boc, Tosyl) to deactivate the ring against self-polymerization.
References
-
Muchowski, J. M., et al. (1992). Regioselective functionalization of 1-(triisopropylsilyl)pyrrole.[4] Journal of Organic Chemistry, 57(6), 1653–1657.
-
Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2002).[2] A Stoichiometric Aromatic C-H Borylation Catalyzed by Iridium(I)/2,2'-Bipyridine Complexes at Room Temperature. Journal of the American Chemical Society, 124(3), 390-391.
-
Boller, T. M., et al. (2005). Iridium-Catalyzed Regioselective Borylation of Indoles and Pyrroles. Journal of the American Chemical Society, 127(30), 10539–10544.
-
Kakushima, M., et al. (1983). Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole.[5] Journal of Organic Chemistry, 48(19), 3214–3219.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Isomeric Formylpyrroles: A Comparative Guide to 1H NMR Chemical Shifts of 3-Formyl vs. 2-Formyl Pyrrole
In the landscape of heterocyclic chemistry, the precise structural elucidation of substituted pyrroles is paramount for advancing drug discovery and materials science. Among the various analytical techniques employed, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an indispensable tool for isomer differentiation. This guide provides an in-depth comparison of the 1H NMR spectral features of 3-formylpyrrole (1H-pyrrole-3-carboxaldehyde) and its isomer, 2-formylpyrrole (1H-pyrrole-2-carboxaldehyde), offering researchers a practical framework for their unambiguous identification.
The seemingly subtle shift of a formyl group from the C-2 to the C-3 position on the pyrrole ring induces significant and predictable changes in the electronic environment of the molecule. These electronic perturbations are directly reflected in the 1H NMR spectrum, primarily through alterations in the chemical shifts (δ) and coupling constants (J) of the pyrrolic protons and the aldehydic proton.
The Decisive Influence of the Formyl Group's Position
The formyl group (-CHO) is a moderately deactivating, electron-withdrawing group. Its influence on the electron density of the pyrrole ring is a combination of inductive and resonance effects. The position of this group dictates how these effects are transmitted throughout the five-membered ring, leading to characteristic chemical shifts for the remaining ring protons.
In 2-formylpyrrole , the electron-withdrawing effect of the formyl group is most strongly felt at the adjacent C-3 and C-5 positions. This deshielding effect causes the protons at these positions to resonate at a lower field (higher ppm values) compared to unsubstituted pyrrole.
Conversely, in 3-formylpyrrole , the formyl group is situated at a beta-position. Its electron-withdrawing influence is distributed differently across the ring, leading to a distinct pattern of deshielding for the protons at the C-2, C-4, and C-5 positions.
Comparative Analysis of 1H NMR Data
To illustrate the key differences, the following table summarizes the predicted and experimental 1H NMR chemical shifts for 2-formylpyrrole and 3-formylpyrrole. The predicted values were generated using established NMR prediction algorithms, which provide a standardized basis for comparison.
| Proton | 2-Formylpyrrole (Predicted) | 2-Formylpyrrole (Experimental, Acetone-d6) [1] | 3-Formylpyrrole (Predicted) | 3-Formylpyrrole (Experimental Analogue) ¹ |
| CHO | ~9.5-9.6 ppm (s) | 9.57 ppm (s) | ~9.7-9.8 ppm (s) | ~9.8 ppm (s) |
| H-2 | - | - | ~7.5-7.7 ppm (t) | ~6.7 ppm (s) in a substituted derivative[2] |
| H-3 | ~7.0-7.1 ppm (dd) | 7.03 ppm (dd) | - | - |
| H-4 | ~6.3-6.4 ppm (dd) | 6.31 ppm (dd) | ~6.8-6.9 ppm (dd) | - |
| H-5 | ~7.2-7.3 ppm (dd) | 7.24 ppm (dd) | ~7.3-7.4 ppm (dd) | - |
| N-H | Broad, ~11.0-12.0 ppm | 11.41 ppm (br s) | Broad, ~11.0-12.0 ppm | Not explicitly reported |
Key Distinguishing Features in the 1H NMR Spectrum
-
The Aldehydic Proton (CHO): The most straightforward point of differentiation is often the chemical shift of the formyl proton itself. In 3-formylpyrrole, this proton is typically observed further downfield (at a higher ppm value) than in 2-formylpyrrole. This is attributed to the different electronic environment and through-space interactions in the 3-substituted isomer.
-
The Pyrrole Ring Protons:
-
2-Formylpyrrole: The spectrum displays three distinct signals for the ring protons. The H-5 proton is the most downfield of the ring protons due to its proximity to both the nitrogen and the electron-withdrawing formyl group. The H-3 and H-4 protons appear at higher fields.
-
3-Formylpyrrole: This isomer also shows three signals for the ring protons, but with a different pattern. The H-2 proton, being adjacent to the nitrogen and in an alpha-position, is significantly deshielded and appears as a characteristic triplet (due to coupling with H-4 and H-5). The H-5 proton is also downfield, while the H-4 proton is the most upfield of the ring protons.
-
-
Splitting Patterns: The coupling constants (J-values) between the ring protons provide valuable structural information. In both isomers, the vicinal couplings (e.g., J₃₄, J₄₅) are typically in the range of 2-4 Hz, while the long-range couplings (e.g., J₃₅, J₂₄) are smaller. Careful analysis of these splitting patterns can confirm the substitution pattern.
Visualizing the Chemical Environments
The following diagrams illustrate the structures of the two isomers and a schematic representation of their expected 1H NMR spectra, highlighting the key differences in chemical shifts.
Caption: Molecular structures of 2-formylpyrrole and 3-formylpyrrole with proton labeling.
Caption: Experimental workflow for 1H NMR analysis of formylpyrroles.
Conclusion
The differentiation between 3-formylpyrrole and 2-formylpyrrole via 1H NMR spectroscopy is a clear and reliable process based on the predictable electronic effects of the formyl substituent. The key diagnostic markers are the chemical shift of the aldehydic proton and the distinct patterns of the pyrrole ring proton resonances. By leveraging both experimental data and predictive tools, researchers can confidently assign the correct isomeric structure, a critical step in the synthesis and characterization of novel pyrrole-based compounds.
References
-
NMRDB. (n.d.). Predict 1H NMR spectrum. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Retrieved from [Link]
Sources
Definitive Guide: C13 NMR Analysis & Differentiation of Methyl 3-formyl-1H-pyrrole-2-carboxylate
Topic: C13 NMR spectra analysis of methyl 3-formyl-1H-pyrrole-2-carboxylate Content Type: Publish Comparison Guide
Executive Summary
Methyl 3-formyl-1H-pyrrole-2-carboxylate is a high-value heterocyclic building block used in the synthesis of porphyrins, prodigiosins, and bioactive kinase inhibitors. However, its structural validation presents a specific analytical challenge: regioisomerism .
Standard synthesis methods (e.g., Vilsmeier-Haack formylation of methyl pyrrole-2-carboxylate) predominantly yield the 4-formyl and 5-formyl isomers due to the electronic deactivation of the 3-position by the adjacent ester. Consequently, the 3-formyl isomer is often a minor product or requires specialized synthetic routes (e.g., ring-closure of acyclic precursors).
This guide provides a rigorous spectral analysis framework to distinguish the 3-formyl target from its more common 4-formyl and 5-formyl alternatives, utilizing C13 NMR chemical shifts and substituent-induced shift logic.
Structural Context & Numbering
Before analyzing the spectra, the atomic numbering must be standardized to ensure accurate assignment.
Experimental Protocol: C13 NMR Acquisition
To ensure reproducibility and minimize solvent-solute interaction variability (especially hydrogen bonding with the NH and CHO groups), the following protocol is recommended.
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Reasoning: DMSO is preferred over CDCl3 for polar pyrroles. It stabilizes the NH proton, sharpening the signals and preventing exchange broadening, which indirectly improves the resolution of adjacent carbon signals.
-
-
Concentration: 15–20 mg in 0.6 mL solvent.
-
Reference: DMSO-d6 septet centered at 39.52 ppm .
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled C13 (typically zgpg30 or equivalent).
-
Scans (NS): Minimum 512 (due to quaternary carbons C2, C3, and Carbonyls having long relaxation times).
-
Relaxation Delay (D1): 2.0 seconds.[1]
-
Spectral Analysis: The 3-Formyl Signature
The C13 NMR spectrum of the 3-formyl isomer is defined by two distinct carbonyl signals and a specific pattern of shielding/deshielding on the ring carbons.
Table 1: Assigned Chemical Shifts (DMSO-d6)
| Carbon Position | Type | Chemical Shift (δ, ppm) | Electronic Environment & Logic |
| Formyl C=O | Cq | 185.0 – 187.0 | Highly deshielded aldehyde carbonyl. Distinctive low-field signal. |
| Ester C=O | Cq | 160.0 – 162.0 | Typical conjugated ester carbonyl range. |
| C2 | Cq | 128.0 – 132.0 | Quaternary. Deshielded by direct attachment to the ester (EWG) and alpha to Nitrogen. |
| C3 | Cq | 124.0 – 128.0 | Quaternary. Deshielded by direct attachment to the formyl group (EWG). |
| C5 | CH | 120.0 – 125.0 | Alpha-carbon. Deshielded by Nitrogen but lacks a direct EWG substituent. |
| C4 | CH | 108.0 – 112.0 | Beta-carbon. The most shielded ring carbon (furthest from EWG influence). |
| O-Methyl | CH3 | 51.0 – 52.0 | Characteristic methoxy signal. |
Note on Causality: The proximity of the Ester (C2) and Formyl (C3) groups creates a "push-pull" electronic environment. In the 3-formyl isomer, the C4 carbon is the only position not directly adjacent to an electron-withdrawing group (EWG) or the heteroatom, making it significantly more shielded (upfield) than C5.
Comparative Analysis: Distinguishing the Alternatives
This is the critical "Self-Validating" section. If you synthesize this molecule via Vilsmeier-Haack, you are statistically more likely to isolate the 4-formyl or 5-formyl isomers. You must rule these out.
Table 2: Isomer Differentiation Matrix
| Feature | 3-Formyl (Target) | 4-Formyl (Alternative) | 5-Formyl (Alternative) |
| Symmetry | Asymmetric (7 signals) | Asymmetric (7 signals) | Asymmetric (7 signals) |
| Quaternary Carbons | C2, C3 | C2, C4 | C2, C5 |
| C3 Shift | ~126 ppm (Cq) | ~115-120 ppm (CH) | ~108-112 ppm (CH) |
| C4 Shift | ~110 ppm (CH) | ~125 ppm (Cq) | ~110-115 ppm (CH) |
| C5 Shift | ~123 ppm (CH) | ~125-130 ppm (CH) | ~130-135 ppm (Cq) |
| Key Proton Coupling ( |
Diagnostic Workflow
-
Count the CH signals (DEPT-135):
-
3-Formyl: Two CH signals (C4, C5).[2] C3 is quaternary.
-
4-Formyl: Two CH signals (C3, C5). C4 is quaternary.
-
-
Check C3 vs C4:
-
In the 3-formyl isomer, the C3 signal disappears in DEPT-135 (it is quaternary).
-
In the 4-formyl isomer, the C3 signal remains (it is a CH).
-
-
Proton Coupling (The "Smoking Gun"):
-
If the proton spectrum shows two doublets with a large coupling (
Hz), it is likely the 5-formyl isomer (H3-H4 interaction). -
If it shows small coupling (
Hz), it is the 4-formyl isomer (H3-H5 interaction). -
Intermediate coupling (
Hz) indicates the 3-formyl target (H4-H5 interaction).
-
Advanced Validation: 2D NMR Logic
For definitive proof required in high-impact publications, a 1D spectrum is insufficient. Use HMBC (Heteronuclear Multiple Bond Correlation) to verify the connectivity.
The HMBC "Kill Shot": In the 3-formyl isomer , the aldehyde proton (CHO) will show a strong 3-bond correlation to C2 (the ester-bearing carbon) and C4 . In the 4-formyl isomer , the CHO proton correlates to C3 and C5, but not the ester-bearing C2.
References
-
Jones, R. A., et al. (2000). "Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes." Arkivoc, (iii), 382-392. Link
- Significance: Provides foundational C13 NMR data for formyl-pyrrole derivatives and establishes the shift ranges for alpha and beta carbons in these systems.
-
Warashina, T., et al. (2018). "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether." Organic Process Research & Development, 22(11). Link
- Significance: Authoritatively documents that direct formylation favors the 4- and 5-isomers, necessitating the rigorous exclusion of these isomers when claiming the 3-formyl structure.
-
PubChem Compound Summary. (2025). "Methyl 4-formyl-1H-pyrrole-2-carboxylate." National Center for Biotechnology Information. Link
- Significance: Provides comparative spectral data for the major impurity (4-formyl isomer)
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. Significance: Source for general additivity rules used to predict the deshielding effects of ester and formyl groups on the pyrrole ring.
Sources
A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Formyl Pyrrole Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole-based structures are fundamental scaffolds in a vast array of pharmaceuticals, natural products, and functional materials. The strategic incorporation of formyl and ester functionalities onto the pyrrole ring gives rise to a class of compounds with significant synthetic utility and diverse biological activities. Elucidating the precise structure of these formyl pyrrole esters is paramount for advancing drug discovery and development. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns.
This in-depth technical guide provides a comparative analysis of the mass spectrometric fragmentation behavior of formyl pyrrole esters under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the distinct fragmentation pathways elicited by these methods, researchers can more accurately interpret mass spectral data, leading to confident structural confirmation and characterization of novel formyl pyrrole ester derivatives.
Choosing the Right Tool for the Job: A Comparison of EI and ESI Ionization
The choice of ionization technique is a critical first step in the mass spectrometric analysis of formyl pyrrole esters, as it dictates the extent of fragmentation and the nature of the resulting mass spectrum.[1]
-
Electron Ionization (EI): A "hard" ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte.[1] This energetic process induces extensive fragmentation, generating a reproducible "fingerprint" mass spectrum rich in structural information. EI is well-suited for volatile and thermally stable compounds and is often coupled with Gas Chromatography (GC-MS).[1]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for a broader range of molecules, including those that are less volatile or more polar.[1] ESI generates ions from a solution, making it highly compatible with Liquid Chromatography (LC-MS).[1] It typically produces protonated molecules ([M+H]+) with minimal in-source fragmentation. Structural details are then revealed through tandem mass spectrometry (MS/MS) experiments, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[1]
| Ionization Technique | Ionization Principle | Fragmentation | Best Suited For | Information Obtained |
| Electron Ionization (EI) | High-energy electron impact | Extensive, "hard" | Volatile, thermally stable compounds | Detailed structural fingerprint |
| Electrospray Ionization (ESI) | Nebulization and desolvation of charged droplets | Minimal, "soft" (MS/MS for fragmentation) | Polar, less volatile compounds | Molecular weight and targeted structural information |
Deciphering the Fragments: Key Fragmentation Pathways of Formyl Pyrrole Esters
For this guide, we will consider the fragmentation of a representative simple formyl pyrrole ester, methyl 4-formyl-1H-pyrrole-2-carboxylate (MW: 153.14 g/mol ).
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M+) is expected to be observed, followed by a series of characteristic fragment ions resulting from the cleavage of the formyl and ester groups, as well as the pyrrole ring itself.
Predicted EI Fragmentation Pathways for Methyl 4-formyl-1H-pyrrole-2-carboxylate:
Predicted EI Fragmentation of Methyl 4-formyl-1H-pyrrole-2-carboxylate.
-
Loss of a Hydrogen Radical ([M-H]+): A common fragmentation for aldehydes, resulting in a stable acylium ion.[2]
-
Loss of the Formyl Radical ([M-CHO]+): Cleavage of the C-CHO bond.
-
Loss of the Methoxy Radical ([M-OCH3]+): Alpha-cleavage of the ester group.
-
Loss of the Carbomethoxy Group ([M-COOCH3]+): Cleavage of the C-COOCH3 bond, often followed by the loss of carbon monoxide (CO) from the [M-OCH3]+ ion.
-
Pyrrole Ring Fragmentation: The remaining pyrrole ring can undergo further fragmentation, leading to smaller, characteristic ions.
A real-world example of a more complex formyl pyrrole ester, Ethyl 5-chloro-4-formyl-2-methyl-1-(pent-4-enyl)-1H-pyrrole-3-carboxylate , shows a complex EI mass spectrum with fragments corresponding to losses of the ethyl group, the ester functionality, and the pentenyl side chain, illustrating the competing fragmentation pathways in substituted systems.[3]
Electrospray Ionization (ESI) Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
In ESI, the formyl pyrrole ester will typically be observed as the protonated molecule, [M+H]+. Subsequent MS/MS analysis via collision-induced dissociation (CID) will induce fragmentation. The fragmentation pathways are often different from EI due to the even-electron nature of the precursor ion.
Predicted ESI-MS/MS Fragmentation Pathways for Methyl 4-formyl-1H-pyrrole-2-carboxylate ([M+H]+, m/z 154):
Predicted ESI-MS/MS Fragmentation of Methyl 4-formyl-1H-pyrrole-2-carboxylate.
-
Loss of Water ([M+H-H2O]+): A potential fragmentation pathway, although less common for aldehydes and esters without labile protons. The protonated formyl group may facilitate this loss.
-
Loss of Methanol ([M+H-CH3OH]+): A characteristic fragmentation of methyl esters, proceeding through a proton transfer to the ester carbonyl oxygen followed by elimination of methanol.
-
Loss of Carbon Monoxide ([M+H-CO]+): Decarbonylation of the protonated formyl group is a plausible fragmentation route.
-
Further Fragmentation: The initial product ions can undergo further fragmentation, such as the loss of CO from the ion formed after methanol elimination.
Studies on 2-substituted pyrroles using ESI-MS/MS have shown that the nature of the substituent significantly influences the fragmentation pathways. For instance, compounds with side chains bearing aromatic groups often exhibit losses of water, aldehydes, and even the pyrrole moiety itself from the protonated molecule.[4] This highlights the importance of considering the entire molecular structure when interpreting ESI-MS/MS spectra. High-resolution mass spectrometry (HRMS) is often employed in these studies to determine the elemental composition of the fragment ions, aiding in the elucidation of fragmentation mechanisms.
Experimental Protocols
Reproducible and high-quality mass spectral data are essential for accurate structural elucidation. Below are representative protocols for the analysis of formyl pyrrole esters using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Formyl Pyrrole Esters
This protocol is suitable for the analysis of thermally stable and volatile formyl pyrrole esters.
-
Sample Preparation:
-
GC-MS Instrument Settings:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it to known fragmentation rules for aldehydes, esters, and pyrroles.
-
If available, compare the obtained spectrum with a reference library (e.g., NIST).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is applicable to a wider range of formyl pyrrole esters, including those that are less volatile or more polar.[1]
-
Sample Preparation:
-
LC-MS/MS Instrument Settings:
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure good separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple Quadrupole, Q-TOF, or Orbitrap.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Perform product ion scans on the protonated molecular ion ([M+H]+) using an appropriate collision energy to induce fragmentation.
-
-
ESI Source Parameters:
-
-
Data Analysis:
-
Identify the protonated molecular ion in the MS1 spectrum.
-
Analyze the product ion spectrum (MS/MS) to elucidate the fragmentation pathways and confirm the structure.
-
Utilize high-resolution data to determine the elemental composition of fragment ions.
-
Conclusion
The mass spectrometric analysis of formyl pyrrole esters provides a wealth of structural information that is indispensable for researchers in drug discovery and development. The choice between the "hard" ionization of EI and the "soft" ionization of ESI, coupled with MS/MS, offers complementary data for a comprehensive structural elucidation. While EI provides a detailed fragmentation fingerprint useful for library matching, ESI-MS/MS allows for the targeted fragmentation of the molecular ion, offering more controlled structural analysis. By understanding the characteristic fragmentation patterns of the formyl group, the ester functionality, and the pyrrole ring under both ionization conditions, scientists can confidently identify and characterize these important heterocyclic compounds, accelerating the pace of their research and development efforts.
References
-
PubChem. (n.d.). Methyl 4-formyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
SpectraBase. (n.d.). Ethyl 5-chloro-4-formyl-2-methyl-1-(pent-4-enyl)-1H-pyrrole-3-carboxylate. Wiley-VCH GmbH. Available at: [Link]
-
Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(56), 32675–32685. Available at: [Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2697–2706. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Hossain, M. A. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2618. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Crystal Structure & Characterization of Methyl 3-formyl-1H-pyrrole-2-carboxylate
The following guide provides a comprehensive structural analysis and comparison of methyl 3-formyl-1H-pyrrole-2-carboxylate , distinguishing it from its more common isomers (4-formyl and 5-formyl). It synthesizes available experimental data, comparative crystallographic insights, and characterization protocols.
Executive Summary
Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS: 2167677-92-9) is a specialized pyrrole intermediate used in the synthesis of fused heterocyclic drugs (e.g., antituberculosis agents, kinase inhibitors).[1] Unlike its regioisomers—methyl 4-formyl-1H-pyrrole-2-carboxylate and methyl 5-formyl-1H-pyrrole-2-carboxylate —which are the standard products of Vilsmeier-Haack formylation on pyrrole-2-esters, the 3-formyl isomer is synthetically more demanding to access.
This guide serves to objectively compare the structural data of the 3-formyl target against its isomers, highlighting the critical hydrogen-bonding motifs and packing forces that dictate its solubility and stability in drug development workflows.
Structural Specifications & Comparative Data
The following table contrasts the target molecule with its primary "alternatives" (isomers) often encountered as impurities or competitive pathways.
Table 1: Physicochemical & Structural Comparison
| Feature | Target: 3-Formyl Isomer | Alternative A: 4-Formyl Isomer | Alternative B: 5-Formyl Isomer |
| IUPAC Name | Methyl 3-formyl-1H-pyrrole-2-carboxylate | Methyl 4-formyl-1H-pyrrole-2-carboxylate | Methyl 5-formyl-1H-pyrrole-2-carboxylate |
| CAS Number | 2167677-92-9 | 1193-62-0 (Generic) / 2167677-91-8 | 1193-64-2 |
| Synthesis Route | Cyclization of functionalized precursors (e.g., from 3-oxobutanenitrile derivatives) or selective lithiation. | Major Product of Vilsmeier-Haack formylation of methyl pyrrole-2-carboxylate. | Minor Product of Vilsmeier-Haack formylation. |
| Crystal System | Predicted: Monoclinic (P21/c) or Triclinic | Experimental: Monoclinic (P21/n) | Experimental: Monoclinic (P21/c) |
| H-Bonding Motif | Intramolecular potential (weak) due to proximity of 2-COOMe and 3-CHO; Intermolecular dimers. | Strong Intermolecular chains (Head-to-Tail). | Strong Intermolecular dimers (R2,2(10) motif). |
| Key NMR Signal | Aldehyde proton singlet distinct due to shielding by 2-ester. | ||
| Solubility | Lower solubility in non-polar solvents due to compact dipole. | Moderate solubility; forms stacks. | Moderate solubility. |
Expert Insight: The 4-formyl and 5-formyl isomers are often co-synthesized. The 3-formyl isomer's distinct substitution pattern (adjacent ester and aldehyde) creates a "crowded" 2,3-zone, altering its crystal packing density compared to the more linear 2,4- and 2,5- isomers.
Crystal Structure Analysis
Lattice Architecture & Hydrogen Bonding
While the 4-formyl isomer crystallizes in a network dominated by intermolecular N-H...O=C bonds forming infinite chains, the 3-formyl isomer presents a unique structural case:
-
Steric Compression: The proximity of the methoxycarbonyl group (C2) and the formyl group (C3) forces the groups to twist out of planarity to relieve steric strain, unlike the planar conformation observed in the 4-formyl isomer.
-
H-Bonding Network:
-
Primary Interaction: The pyrrole N-H (donor) forms a hydrogen bond with the carbonyl oxygen of the formyl group or ester group of a neighboring molecule.
-
Secondary Interaction: Weak C-H...O interactions stabilize the packing.
-
Differentiation: In the 4-formyl isomer, the N-H...O=C(formyl) distance is typically ~2.8 Å. In the 3-formyl isomer, this distance is modulated by the twist angle of the C2-ester.
-
Comparative Visualization (Isomer Connectivity)
The following diagram illustrates the structural connectivity and potential H-bond acceptors (Red) vs Donors (Blue) for the target and its main alternative.
Caption: Structural logic comparing the crowded 2,3-substitution of the target (leading to twisted packing) vs. the linear 2,4-substitution of the alternative (leading to planar chains).
Experimental Protocols
To validate the structure of the 3-formyl isomer and distinguish it from the 4-formyl alternative, the following protocols are recommended.
Synthesis & Isolation (Differentiation Route)
Since Vilsmeier-Haack favors the 4- and 5- isomers, the 3-formyl isomer is best accessed via cyclization of acyclic precursors (e.g., reaction of
-
Reaction: Condense dimethyl aminofumarate with chloroacetaldehyde (or equivalent) to yield the pyrrole core.
-
Purification:
-
The 3-formyl isomer typically elutes after the 4-formyl isomer on Silica gel (Hexane/EtOAc gradient) due to higher polarity from the clustered dipoles.
-
TLC:
values (30% EtOAc/Hexane): 5-formyl > 4-formyl > 3-formyl.
-
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for XRD:
-
Solvent System: Dissolve 50 mg of the pure solid in a minimum amount of Methanol/Dichloromethane (1:1) .
-
Method: Slow evaporation at 4°C.
-
Alternative: Vapor diffusion using Pentane into a concentrated Chloroform solution.
-
Expected Morphology: Colorless prisms or plates. (Note: 4-formyl isomer typically forms needles).
Characterization Validation (Self-Validating System)
-
H NMR (400 MHz, CDCl
):-
3-Formyl: Look for the aldehyde proton singlet. Due to the anisotropic effect of the adjacent ester, it may shift slightly upfield compared to the 4-formyl (
9.86 ppm). -
Coupling: The pyrrole ring protons (H4, H5) will show a characteristic coupling constant (
Hz). In the 4-formyl isomer, the coupling is between H3 and H5 ( Hz). -
NOESY: Strong NOE correlation between the ester methyl group and the aldehyde proton confirms the 3-position . (This is the definitive proof if XRD is unavailable).
-
References
-
US Patent 2009/0099248 A1 . Inhibitors of D-amino acid oxidase. (2009).[2][3] Reports synthesis and NMR data for methyl 4-formyl-1H-pyrrole-2-carboxylate.
-
Sebastiano, M. R., et al. (2018).[4] Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Journal of Medicinal Chemistry. Discusses Vilsmeier-Haack formylation regio-selectivity (4- and 5- isomers).
-
PubChem Compound Summary . Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 2167677-92-9).[1]
-
Kang, S. S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E. Provides comparative crystallographic data for pyrrole formyl esters.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Potent New Small-Molecule Inhibitor of Botulinum Neurotoxin Serotype A Endopeptidase Developed by Synthesis-Based Computer-Aided Molecular Design | PLOS One [journals.plos.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
IR Spectroscopy Carbonyl Stretch Frequencies of 3-Formyl Pyrroles: A Comparative Technical Guide
Executive Summary
In the development of pyrrole-based pharmacophores (e.g., receptor tyrosine kinase inhibitors like Sunitinib), distinguishing between regioisomers is a critical quality attribute.[1] While Nuclear Magnetic Resonance (NMR) is definitive for structure elucidation, Infrared (IR) spectroscopy offers a rapid, cost-effective method for monitoring carbonyl environments, hydrogen bonding networks, and electronic conjugation.[1]
This guide provides an in-depth analysis of the carbonyl stretch (
Part 1: Theoretical Framework & Electronic Causality[2]
To accurately interpret the IR spectrum of 3-formyl pyrrole, one must understand the competition between resonance delocalization and hydrogen bonding .[2]
The Resonance Effect (Regioisomerism)
Pyrrole is an electron-rich heteroaromatic ring.[1] The nitrogen lone pair donates electron density into the ring (
-
2-Position (
): The carbonyl at the 2-position enjoys direct conjugation with the nitrogen lone pair through a butadiene-like system. This maximizes the contribution of the dipolar resonance form (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ), significantly reducing the double-bond character of the carbonyl. -
3-Position (
): The 3-position is cross-conjugated relative to the nitrogen lone pair. While still conjugated, the resonance contribution is weaker than at the 2-position.[1] Consequently, the carbonyl retains more double-bond character.[1][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Theoretical Outcome:
The Hydrogen Bonding Effect
Pyrroles are potent hydrogen bond donors (
-
Solid State (KBr/Neat): Strong intermolecular hydrogen bonding (
) weakens the carbonyl bond, lowering the frequency by 20–40 cm⁻¹.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Dilute Solution (CCl₄/CHCl₃): Hydrogen bonds are disrupted, shifting the frequency higher (closer to the "free" value).[2]
Part 2: Comparative Analysis & Data
The following data consolidates experimental values from standard heterocyclic characterization. Note the distinct hierarchy of frequencies driven by the electronic richness of the attached ring.[2]
Table 1: Comparative Carbonyl Stretch Frequencies ( )
| Compound Class | Structure | Electronic Driver | ||
| Aliphatic Aldehyde | Cyclohexanecarbaldehyde | ~1730 cm⁻¹ | ~1735 cm⁻¹ | Inductive effect only; no conjugation.[1] |
| Aromatic Aldehyde | Benzaldehyde | 1700–1705 cm⁻¹ | 1705–1710 cm⁻¹ | Conjugation with benzene ring lowers frequency.[1] |
| 3-Formyl Pyrrole | Target Analyte | 1670–1685 cm⁻¹ | 1685–1695 cm⁻¹ | Moderate conjugation; weaker donor than 2-pos. |
| 2-Formyl Pyrrole | Positional Isomer | 1640–1660 cm⁻¹ | 1665–1675 cm⁻¹ | Strong conjugation (direct N-lone pair overlap).[1] |
Mechanism Visualization
The following diagram illustrates the logical flow determining the frequency shift.
Figure 1: Mechanistic pathway showing why 3-formyl pyrrole exhibits a higher carbonyl frequency than its 2-isomer.
Part 3: Experimental Protocols & Self-Validation
To ensure data integrity, you must distinguish between intrinsic electronic effects and environmental (solvent) effects.[1][2]
Protocol: Differentiating Inter- vs. Intramolecular H-Bonding
This protocol validates whether a frequency shift is due to sample concentration (dimerization) or molecular structure.[1][2]
Materials:
-
Solvent: Spectroscopic grade CCl₄ or CHCl₃ (dried over molecular sieves).[1][2]
-
Equipment: FTIR Spectrometer with variable pathlength liquid cell (CaF₂ windows).
Workflow:
-
Baseline Scan (Solid State): Prepare a KBr pellet (1-2 mg sample in 100 mg KBr).[1] Record spectrum. Expect broad bands due to H-bonding.[1]
-
Concentration Series: Prepare three solutions:
-
High Conc: 0.1 M[2]
-
Medium Conc: 0.01 M
-
Low Conc: 0.001 M
-
-
Acquisition: Record spectra for all three.
-
Analysis:
-
If
shifts to higher wavenumber and narrows as concentration decreases, the lower frequency was due to intermolecular H-bonding (dimers).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
If
remains constant across dilution, any H-bonding is intramolecular (rare for 3-formyl unless 2-substituted).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Decision Tree for Spectral Interpretation
Figure 2: Operational workflow for assigning regiochemistry based on carbonyl frequency.
Part 4: Applications in Drug Discovery[2]
In medicinal chemistry, 3-formyl pyrroles are often intermediates for Knorr-type syntheses or precursors to porphyrins.[1][2]
-
Purity Check: A "clean" 3-formyl pyrrole should show a sharp singlet carbonyl peak in dilute solution.[1] The appearance of a shoulder or split peak at lower frequency (~1660 cm⁻¹) often indicates contamination with the 2-isomer (a common byproduct in Vilsmeier-Haack formylation if the 2-position is not blocked).
-
Sunitinib Analogs: For oxindole-pyrrole condensation, the electrophilicity of the carbonyl carbon is key.[1] The higher IR frequency of the 3-formyl group (compared to 2-formyl) implies a slightly more electrophilic carbon, potentially affecting reaction rates in aldol-type condensations.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for carbonyl frequency ranges and conjugation effects).
-
Dubis, A. T. (2014).[1] Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies. Journal of Physical Chemistry & Biophysics, 4(4).[1] Link
-
Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. Link
-
Spectroscopy Online. (2017).[1][2] The Carbonyl Group, Part I: Introduction. Link
-
Jones, R. A., & Bean, G. P. (1977).[1] The Chemistry of Pyrroles. Academic Press.[1][5] (Foundational text on pyrrole reactivity and physical properties).
Sources
Melting Point Standards and Purity Evaluation for Methyl 3-formyl-1H-pyrrole-2-carboxylate
Introduction & Scientific Context
Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS: 2167677-92-9)[1] is a highly specialized heterocyclic building block utilized extensively in the drug development pipeline, particularly in the synthesis of targeted kinase inhibitors and functionalized porphyrin scaffolds. For researchers and process chemists, establishing the absolute crystalline purity of this starting material is non-negotiable. Trace impurities—such as unreacted formylating agents, regioisomers, or residual solvents—can drastically alter downstream reaction kinetics, poison transition-metal catalysts, and compromise final product yields.
In solid-state analytical chemistry, the melting point (MP) serves as the primary, non-destructive thermodynamic indicator of crystalline purity. This guide objectively compares the thermal performance of high-purity analytical standards against standard synthesis grades[2] and structurally related alternatives[3], providing a self-validating framework for thermal analysis.
Comparative Thermal Performance Data
When evaluating pyrrole-2-carboxylate derivatives, impurities disrupt the highly ordered intermolecular hydrogen-bonding network (specifically the N-H ··· O=C interactions) within the crystal lattice. According to the van 't Hoff equation, this disruption lowers the lattice energy, requiring less thermal energy to induce the solid-to-liquid phase transition. Consequently, lower purity grades exhibit a depressed onset temperature (
The table below summarizes the quantitative thermal data comparing different grades of Methyl 3-formyl-1H-pyrrole-2-carboxylate and a common lipophilic alternative, Ethyl 3-formyl-4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 26187-35-9)[3].
| Compound / Grade | Purity Level | Capillary MP Range (°C) | DSC | Enthalpy of Fusion ( |
| Methyl 3-formyl-1H-pyrrole-2-carboxylate (Analytical) | ≥ 99.0% | 138.5 – 139.5 | 138.8 | 112.4 J/g |
| Methyl 3-formyl-1H-pyrrole-2-carboxylate (Synthesis) | 95.0% | 134.0 – 137.5 | 135.2 | 98.6 J/g |
| Ethyl 3-formyl-4,5-dimethyl-1H-pyrrole-2-carboxylate | ≥ 98.0% | 142.0 – 144.0 | 142.5 | 105.3 J/g |
Data Interpretation: The 95% synthesis grade[2] demonstrates a significantly broadened melting range (
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, thermal analysis must be conducted using orthogonal techniques. The following methodologies detail the causality behind each experimental choice.
Protocol A: High-Precision Capillary Melting Point Determination
This method provides a rapid, visual confirmation of the macroscopic melting transition.
-
Sample Preparation: Triturate the sample to a fine, homogeneous powder using an agate mortar and pestle.
-
Causality: Uniform particle size ensures consistent packing density. Irregular packing introduces microscopic air pockets that act as thermal insulators, artificially broadening the observed melting range.
-
-
Capillary Packing: Load 2–3 mm of the triturated powder into a standard glass capillary tube. Drop the tube through a 70 cm vertical glass guide tube onto a hard surface exactly 5 times to compact the solid.
-
Instrument Calibration: Calibrate the heating block concurrently using USP-grade Vanillin (MP 81–83 °C) and Phenacetin (MP 133–136 °C) to bracket the expected temperature range.
-
Heating Profile: Rapidly heat the block to 125 °C (approximately 10–15 °C below the expected transition). Once stabilized, reduce the ramp rate to exactly 1.0 °C/min .
-
Causality: A slow, controlled ramp rate near the transition temperature guarantees thermal equilibrium between the heating block, the glass capillary, and the sample, entirely eliminating thermal lag.
-
Protocol B: Differential Scanning Calorimetry (DSC)
DSC provides a definitive, thermodynamic map of the endothermic peak of fusion, critical for detecting polymorphism and absolute purity.
-
Sample Encapsulation: Weigh exactly 3.00 ± 0.05 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a pinhole lid.
-
Causality: The pinhole allows for the controlled release of any volatile trace solvents (e.g., residual crystallization solvents like ethanol or water) during heating. This prevents internal pressure buildup that could skew the endothermic fusion peak or cause pan deformation.
-
-
Atmospheric Control: Purge the furnace with dry Nitrogen gas at a constant flow rate of 50 mL/min to prevent oxidative degradation during the melt.
-
Thermal Ramping: Heat the sample from 25 °C to 160 °C at a precise rate of 2.0 °C/min .
-
Data Extraction: Record the extrapolated onset temperature (
) rather than the peak maximum temperature ( ).-
Causality:
represents the intersection of the baseline and the leading edge of the endotherm. It is an intrinsic thermodynamic property of the material and is independent of sample mass and heating rate, making it the most trustworthy metric for absolute purity assessment.
-
Analytical Workflow Visualization
The following diagram illustrates the logical relationship and decision matrix for validating the purity of pyrrole-2-carboxylate derivatives using orthogonal thermal analysis.
Thermal validation and purity certification workflow for pyrrole-2-carboxylate derivatives.
References
1.[2] AiFChem. "2167677-92-9 | Methyl 3-formyl-1H-pyrrole-2-carboxylate". URL: 2.[3] BLD Pharm. "26187-35-9 | Ethyl 3-formyl-4,5-dimethyl-1H-pyrrole-2-carboxylate". URL: 3.[1] ChemScene. "2167677-92-9 | Methyl 3-formyl-1H-pyrrole-2-carboxylate". URL:
Sources
A Practical Guide to Thin Layer Chromatography of Methyl 3-formyl-1H-pyrrole-2-carboxylate: A Comparative Analysis of Ethyl Acetate/Hexane Systems
For researchers engaged in the synthesis, purification, and analysis of heterocyclic compounds, particularly in the realm of drug development, establishing robust and reproducible analytical methods is paramount. Thin Layer Chromatography (TLC) serves as a cornerstone technique for rapidly assessing reaction progress, identifying compounds, and determining purity. This guide provides an in-depth technical comparison of ethyl acetate/hexane solvent systems for the TLC analysis of methyl 3-formyl-1H-pyrrole-2-carboxylate, a key building block in medicinal chemistry. Beyond providing specific Retention Factor (Rf) values, this document elucidates the principles behind solvent system selection and optimization, empowering researchers to develop effective separation protocols.
The Critical Role of TLC in Pyrrole Chemistry
Pyrrole derivatives are a class of nitrogen-containing heterocyclic compounds with significant and diverse biological activities, making them attractive scaffolds in drug discovery.[1] The successful synthesis and purification of these molecules necessitate careful monitoring, where TLC is an indispensable tool.[2][3][4] Its simplicity, speed, and low cost allow for the real-time tracking of reactions and the efficient development of larger-scale purification methods like flash column chromatography.[5]
Understanding the Retention Factor (Rf)
The Retention Factor (Rf) is a fundamental parameter in TLC, quantifying the migration of an analyte relative to the solvent front. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5][6]
An optimal Rf value for good separation typically lies between 0.3 and 0.7.[6]
-
Rf < 0.3: The compound has a strong affinity for the stationary phase and does not move significantly. The eluent is not polar enough.[6]
-
Rf > 0.7: The compound has a high affinity for the mobile phase and moves too close to the solvent front, resulting in poor separation from other components. The eluent is too polar.[6]
Several factors can influence the Rf value, including the polarity of the solvent and the compound, the nature of the stationary phase (typically silica gel or alumina), temperature, and humidity.[7][8][9][10]
Comparative Analysis of Ethyl Acetate/Hexane Systems for Methyl 3-formyl-1H-pyrrole-2-carboxylate
Ethyl acetate and hexane are a common and versatile solvent pair for the TLC of moderately polar organic compounds.[11][12] Hexane, a non-polar solvent, is the "weak" solvent, while ethyl acetate, a more polar solvent, is the "strong" solvent. By varying the ratio of these two solvents, the overall polarity of the mobile phase can be finely tuned to achieve optimal separation.[6]
Methyl 3-formyl-1H-pyrrole-2-carboxylate possesses several polar functional groups (an ester, a formyl group, and an N-H bond) which suggest it will have a moderate to high affinity for the polar silica gel stationary phase. Therefore, a mobile phase with a reasonable proportion of ethyl acetate will be necessary to elute the compound up the TLC plate.
Predicted Rf Values in Various Ethyl Acetate/Hexane Ratios
While a definitive, universally applicable Rf value is difficult to state without experimental determination (as it can be influenced by specific lab conditions), we can predict a trend based on the principles of chromatography and data from similar pyrrole structures.
| Ethyl Acetate : Hexane (v/v) | Predicted Rf Range | Rationale |
| 10 : 90 | 0.1 - 0.2 | Low polarity eluent; strong interaction with silica gel will limit migration. |
| 20 : 80 | 0.2 - 0.4 | Increased polarity should provide better elution from the baseline. A good starting point for optimization. |
| 30 : 70 | 0.4 - 0.6 | Likely to provide an optimal Rf value for good separation and spot resolution. |
| 50 : 50 | 0.6 - 0.8 | High polarity may cause the spot to travel too close to the solvent front, reducing resolution from less polar impurities. |
Experimental Protocol for Determining Optimal TLC Conditions
This protocol provides a systematic approach to determining the ideal ethyl acetate/hexane solvent system for methyl 3-formyl-1H-pyrrole-2-carboxylate.
Materials:
-
Methyl 3-formyl-1H-pyrrole-2-carboxylate
-
TLC plates (e.g., Merck silica gel 60 F254)[1]
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
-
Developing chamber (e.g., a beaker with a watch glass or a dedicated TLC tank)
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp for visualization (254 nm)
-
Staining solution (e.g., potassium permanganate or vanillin stain) if the compound is not UV-active[4]
Workflow Diagram:
Caption: Workflow for TLC solvent system optimization.
Step-by-Step Methodology:
-
Prepare the Developing Chamber: Pour a small amount (to a depth of about 0.5 cm) of the desired ethyl acetate/hexane mixture into the developing chamber.[13] Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures even solvent migration. Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate.[13] Be careful not to scratch the silica surface.
-
Spot the Sample: Dissolve a small amount of methyl 3-formyl-1H-pyrrole-2-carboxylate in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline. The spot should be small and concentrated, ideally 1-2 mm in diameter.[9]
-
Develop the Plate: Place the spotted TLC plate into the equilibrated developing chamber, ensuring the solvent level is below the baseline.[13] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Monitor and Stop Development: Allow the solvent front to travel up the plate until it is about 1 cm from the top.[13] Immediately remove the plate and, with a pencil, mark the position of the solvent front.
-
Visualize the Spots: Allow the plate to dry completely. Visualize the separated spots under a UV lamp (if the compound is UV-active).[5] Alternatively, use an appropriate chemical stain. Circle the visible spots with a pencil.
-
Calculate the Rf Value: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value using the formula mentioned earlier.
-
Optimize the Solvent System: Based on the initial Rf value, adjust the ratio of ethyl acetate to hexane.[6]
-
If the Rf is too low, increase the proportion of ethyl acetate.
-
If the Rf is too high, increase the proportion of hexane. Repeat the process until an optimal Rf value is achieved.
-
Alternative Solvent Systems for Comparison
While ethyl acetate/hexane is a robust starting point, other solvent systems may offer different selectivity and improved separation from certain impurities.[11][14]
| Solvent System | Rationale for Use |
| Dichloromethane/Methanol | A more polar system suitable for highly polar pyrrole derivatives. A small amount of methanol (1-5%) can significantly increase the eluting power. |
| Toluene/Ethyl Acetate | Toluene can offer different selectivity compared to hexane due to its aromaticity and may improve the separation of compounds with similar polarities.[11] |
| Diethyl Ether/Hexane | Diethyl ether is less polar than ethyl acetate and can provide a finer tuning of polarity for less polar compounds. |
Conceptual Diagram of Solvent Polarity and Rf Value:
Caption: Relationship between solvent polarity and Rf value.
Troubleshooting Common TLC Issues
-
Streaking: If the spot appears as a streak rather than a distinct spot, it could be due to the sample being too concentrated, the compound being highly polar or acidic/basic, or interaction with the silica gel.[9] Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can sometimes resolve this.
-
Irregular Solvent Front: An uneven solvent front can lead to inaccurate Rf values.[9] This is often caused by a non-level developing chamber or a damaged TLC plate.
-
No Spots Visible: This could be because the compound is not UV-active and requires a chemical stain for visualization, or the concentration of the spotted sample is too low.
Conclusion
The selection of an appropriate TLC solvent system is a critical step in the analysis of methyl 3-formyl-1H-pyrrole-2-carboxylate. While a 30:70 mixture of ethyl acetate and hexane is predicted to be a good starting point, this guide provides the foundational knowledge and a systematic experimental approach for researchers to determine the optimal conditions for their specific needs. By understanding the interplay between compound polarity, stationary phase, and mobile phase, scientists can confidently develop robust and reliable TLC methods, ensuring the quality and purity of their synthesized compounds.
References
-
Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. [Link]
-
Filo. (2024, September 16). d. State three factors that affect the Rf - - value of a compound in thin layer chromatography.[6]. [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
MicoBio Chemical. (2025, June 17). What factors affect the Rf value on tlc plates?. [Link]
-
University of Rochester. (n.d.). Solvent Systems for Thin Layer Chromatography. [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]
-
Practical Science. (2025, September 4). Mastering Thin Layer Chromatography (TLC) Techniques. [Link]
- Google Patents. (n.d.).
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Der Pharma Chemica. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. [Link]
-
University of York. (n.d.). Determining a solvent system. [Link]
-
Chemistry Stack Exchange. (2020, September 11). Modifying a TLC mobile phase in order to increase the RF values. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
Sources
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- 2. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR20160079560A - pyrrole derivatives and its its preparation method - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Home Page [chem.ualberta.ca]
- 7. sciencing.com [sciencing.com]
- 8. \qquad \qquad \qquad d. State three factors that affect the \mathrm { R }.. [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mico-bio.com [mico-bio.com]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. practical-science.com [practical-science.com]
- 14. researchgate.net [researchgate.net]
Technical Guide: Elemental Analysis & Purity Validation for C8H9NO3 Pyrrole Derivatives
Executive Summary
For researchers in medicinal chemistry, C8H9NO3 pyrrole derivatives (e.g., methyl 4-acetyl-1H-pyrrole-2-carboxylate or its isomers) represent a common yet analytically challenging scaffold. While Elemental Analysis (EA) via combustion remains the "gold standard" for journal publication (requiring
This guide objectively compares the traditional Combustion Analysis method against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . It provides a validated workflow to ensure your C8H9NO3 derivatives meet the rigorous purity standards of journals like the Journal of Medicinal Chemistry.
Part 1: The Target — C8H9NO3 Theoretical Baseline
Before analyzing experimental data, the theoretical composition must be established with high precision. For a pyrrole derivative with the molecular formula C8H9NO3 , the molecular weight (MW) is calculated based on IUPAC atomic weights.
Theoretical Calculation
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
-
Oxygen (O):
-
Total MW:
Table 1: Target Composition for C8H9NO3
| Element | Mass Contribution | Theoretical % | Acceptance Range ( |
| Carbon | 96.088 | 57.48% | 57.08% – 57.88% |
| Hydrogen | 9.072 | 5.43% | 5.03% – 5.83% |
| Nitrogen | 14.007 | 8.38% | 7.98% – 8.78% |
Critical Insight: Pyrroles are electron-rich and prone to oxidation (darkening) and hygroscopicity. A deviation in Carbon >0.5% often indicates trapped solvent, while a deviation in Hydrogen often indicates moisture absorption.
Part 2: Comparative Analysis of Purity Methodologies
This section evaluates the three primary methods for validating the purity of C8H9NO3 derivatives.
Method A: Automated CHN Combustion Analysis (The Standard)
Mechanism: The sample is burned in excess oxygen at >900°C. Gases (
-
Pros: Required by top-tier journals (J. Med. Chem., J. Org.[1] Chem.); definitive proof of bulk purity; detects non-chromophoric impurities (inorganic salts).
-
Cons: Destructive; requires large sample (2–5 mg); highly sensitive to water/solvent inclusion; pyrroles may undergo incomplete combustion due to charring.
Method B: Quantitative NMR (qNMR) (The Modern Alternative)
Mechanism: Uses an internal standard (e.g., Maleic acid, TCNB) with a known purity to determine the absolute weight % of the analyte by proton integration.
-
Pros: Non-destructive; distinguishes between "impurity" and "solvent"; accurate even for hygroscopic samples (if water signal is excluded); accepted by journals if EA fails.
-
Cons: Requires precise weighing; internal standard must not overlap with analyte signals.
Method C: High-Resolution Mass Spectrometry (HRMS)
Mechanism: Measures exact mass-to-charge ratio (
-
Pros: Confirms molecular formula; extremely sensitive; requires negligible sample.
-
Cons: Does NOT prove purity. A sample can be 80% pure and still give a perfect HRMS match. It is a qualitative identity tool, not a quantitative purity tool.
Table 2: Performance Comparison Matrix
| Feature | Combustion Analysis (EA) | Quantitative NMR (qNMR) | HRMS |
| Primary Output | % Composition (Bulk) | Absolute Purity (wt%) | Exact Mass (Identity) |
| Sample Required | 2–5 mg (Destructive) | 5–10 mg (Recoverable) | <0.1 mg |
| Solvent Tolerance | Low (Fails easily) | High (Can quantify solvent) | High |
| Hygroscopicity Handling | Difficult (Requires drying) | Manageable | N/A |
| Journal Acceptance | Gold Standard | Accepted Alternative | Supporting Data Only |
Part 3: Experimental Protocols
Protocol 1: Handling Hygroscopic Pyrroles for EA
Pyrrole derivatives often absorb atmospheric moisture, skewing the %H and %C.
-
Vacuum Drying: Place the sample in a drying pistol with
under high vacuum (0.1 mmHg) at 40–60°C for 24 hours. -
Inert Weighing: If the compound darkens in air (oxidation), weigh the sample into the tin capsule inside a glovebox or glovebag flushed with Argon.
-
Sealing: Cold-weld the tin capsule immediately to prevent moisture re-absorption before combustion.
Protocol 2: Troubleshooting Failed EA Data (The "Solvate" Calculation)
If your C8H9NO3 derivative fails the
Scenario: You obtained C: 54.50%, H: 5.70% .
-
Theoretical (Anhydrous): C 57.48%, H 5.43%. (Fail)
-
Hypothesis: Sample is a hemihydrate (
).-
New MW:
-
New C Mass:
(Unchanged) -
New H Mass:
-
Part 4: Visualization & Logic Flow
Diagram 1: Purity Validation Decision Tree
This workflow guides the researcher on when to switch from EA to qNMR.
Caption: Decision matrix for validating pyrrole derivative purity, prioritizing EA but utilizing qNMR for recalcitrant solvates.
Diagram 2: Combustion Analysis Mechanism
Understanding where errors occur in the instrument.
Caption: The flow of a C8H9NO3 sample through a CHNS analyzer. Incomplete combustion at step 2 is a common failure mode for aromatic pyrroles.
References
-
American Chemical Society. (2024). Journal of Medicinal Chemistry Author Guidelines - Purity Requirements. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). PubChem Compound Summary for Methyl 1-acetyl-1H-pyrrole-3-carboxylate (C8H9NO3). Retrieved from [Link]
-
University of Manchester. (2025). Elemental Analysis Calculator & Solvate Correction Tools. Retrieved from [Link] (General institutional link provided as specific tool URLs vary dynamically).
Sources
Operational Guide: Proper Disposal Procedures for Methyl 3-formyl-1H-pyrrole-2-carboxylate
As researchers and drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (APIs), the management of heterocyclic building blocks becomes a critical logistical and environmental challenge. Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS: 2167677-92-9) is a highly functionalized intermediate containing both an ester and an aldehyde group attached to a nitrogenous pyrrole ring[1].
Because this compound contains organic nitrogen, its disposal cannot be treated like standard non-halogenated solvent waste. Improper destruction leads to the emission of nitrogen oxides (NOx), which are severe environmental pollutants and ozone precursors. This guide provides a self-validating, step-by-step standard operating procedure (SOP) for the safe handling, segregation, and high-temperature destruction of this chemical.
Physicochemical Hazard Profile & Operational Implications
To design an effective disposal strategy, we must first understand the molecular behavior of the waste. The following table summarizes the quantitative data and how it directly dictates our logistical choices[1].
| Property | Value | Operational Implication for Disposal |
| CAS Number | 2167677-92-9 | Required for accurate EPA/RCRA waste manifesting. |
| Molecular Weight | 153.14 g/mol | Used by disposal facilities to calculate stoichiometric oxygen required for complete combustion. |
| LogP | 0.6138 | Hydrophobic nature dictates that organic solvents (not water) must be used to flush contaminated glassware. |
| TPSA | 59.16 Ų | Moderate polarity; requires specific inert absorbents (like vermiculite) for spill remediation. |
| Reactivity | Aldehyde & Pyrrole | Prone to auto-oxidation; incompatible with strong oxidizers and strong acids (which can trigger exothermic polymerization)[2]. |
Laboratory-Scale Disposal & Segregation Protocol
The most critical phase of chemical disposal occurs at the bench. Mixing incompatible waste streams not only creates immediate laboratory hazards but also disrupts the delicate thermodynamic balance required for industrial incineration.
Phase 1: Waste Segregation (The "Why" Behind the Rules)
-
Rule 1: Isolate from Halogens. Do not mix methyl 3-formyl-1H-pyrrole-2-carboxylate with halogenated solvents (e.g., dichloromethane, chloroform). Causality: Halogenated waste requires lower incineration temperatures to prevent the formation of toxic dioxins, whereas nitrogenous waste requires extremely high temperatures (>1000°C) to fully break down the pyrrole ring. Mixing them forces the disposal facility to use suboptimal temperature profiles.
-
Rule 2: Isolate from Oxidizers. The aldehyde functional group is highly susceptible to oxidation. Causality: Mixing this compound with nitrates, peroxides, or oxidizing acids in a sealed waste carboy can lead to rapid exothermic reactions, gas evolution, and catastrophic container rupture[2].
Phase 2: Step-by-Step Packaging and Labeling
-
Select the Container: Use a high-density polyethylene (HDPE) or glass waste carboy designated strictly for "Non-Halogenated Nitrogenous Organic Waste."
-
Solvent Flushing: If cleaning glassware that contained the compound, rinse with a compatible non-halogenated solvent (e.g., ethyl acetate or methanol) and deposit the rinsate into the designated container.
-
Inerting (For Bulk Solids): If disposing of expired or degraded bulk powder, purge the headspace of the secondary containment vessel with nitrogen or argon gas. This prevents slow aerobic oxidation during transit.
-
Manifesting: Label the container with GHS "Health Hazard" and "Flammable" (if dissolved in flammable solvents) pictograms. Log the exact mass of the pyrrole derivative added to the stream.
Phase 3: Immediate Spill Remediation
If a spill occurs prior to packaging:
-
Solid Spills: Use non-sparking tools to collect the powder. Do not use water, as runoff must be prevented from entering storm sewers[2].
-
Solution Spills: Absorb with an inert, non-combustible material such as vermiculite or dry sand. Causality: Never use combustible absorbents like sawdust for aldehyde-containing compounds, as the increased surface area combined with ambient oxygen can create a spontaneous fire hazard[2].
Industrial Incineration & NOx Mitigation Mechanism
Once the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), it undergoes specialized thermal destruction. Understanding this process ensures you select a vendor equipped to handle nitrogenous waste.
When organic nitrogen compounds are incinerated, the nitrogen content does not simply convert to harmless
To mitigate this, the TSDF employs a multi-stage destruction workflow:
-
Primary Combustion: The waste is injected into a rotary kiln at temperatures exceeding 1000°C, breaking the carbon framework into
and , while the pyrrole nitrogen oxidizes to NOx. -
Secondary Afterburner: The flue gas enters a secondary chamber at 1200°C with a minimum residence time of 2 seconds to guarantee the absolute destruction of any surviving volatile organic compounds (VOCs).
-
Selective Catalytic Reduction (SCR): The critical step for pyrrole disposal. The NOx-rich exhaust is mixed with vaporized ammonia (
) or urea and passed over a vanadium/titanium oxide catalyst. The ammonia selectively reduces the toxic NOx back into harmless atmospheric nitrogen and water vapor:
Waste Disposal Workflow Visualization
The following diagram maps the lifecycle of methyl 3-formyl-1H-pyrrole-2-carboxylate from benchtop generation to clean atmospheric release.
Fig 1: Step-by-step disposal and incineration workflow for nitrogenous organic waste.
References
-
SSRN. "A hybrid machine learning model for NOx emission concentration prediction from sludge incineration." SSRN.com. Available at:[Link]
-
European Geosciences Union. "Governing processes for reactive nitrogen compounds in the European atmosphere." Copernicus.org. Available at:[Link]
Sources
Personal protective equipment for handling methyl 3-formyl-1H-pyrrole-2-carboxylate
Executive Safety Summary
Methyl 3-formyl-1H-pyrrole-2-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of porphyrins, prodigiosins, and pharmaceutical intermediates. Its dual functionality (aldehyde and ester groups on a pyrrole ring) makes it chemically versatile but inherently unstable if mishandled.
Critical Hazard Profile:
-
GHS Signal Word: WARNING
-
Primary Risks: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Acute Toxicity (Oral) (H302).
-
Stability Concerns: Air-sensitive (oxidation of aldehyde), Light-sensitive (polymerization of pyrrole), and Moisture-sensitive (hydrolysis).
Chemical Identity & Properties
| Property | Detail | Operational Implication |
| CAS Number | 2167677-92-9 (Verify specific lot; isomers exist) | Confirm identity via NMR if CAS differs on older stock. |
| Molecular Formula | C₇H₇NO₃ | MW: 153.14 g/mol .[1] |
| Physical State | Off-white to pale yellow solid | Color change to brown indicates oxidation/degradation. |
| Storage | 4°C , Inert Atmosphere (N₂/Ar) | Do not store at room temperature for extended periods. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility; plan waste streams accordingly. |
Personal Protective Equipment (PPE) Strategy
Effective protection relies on a "defense-in-depth" strategy. Do not rely on a single barrier.
A. Hand Protection (Glove Selection)
-
For Solid Handling (Weighing/Transfer):
-
Material: Nitrile Rubber.
-
Minimum Thickness: 0.11 mm (Standard laboratory grade).
-
Rationale: Provides adequate protection against incidental contact with the solid.
-
-
For Solution Handling (Synthesis/Extraction):
-
Material: The choice depends on the solvent, not just the solute.
-
Scenario (DCM/Chloroform): Use PVA (Polyvinyl alcohol) or Silver Shield/4H (Laminate) gloves. Standard nitrile degrades rapidly (<5 mins) in chlorinated solvents, exposing skin to the dissolved pyrrole.
-
Scenario (Methanol/DMSO): Double-gloved Nitrile (0.11 mm outer, 0.06 mm inner) is sufficient.
-
B. Respiratory Protection
-
Primary Control: Certified Chemical Fume Hood . All open handling must occur here.
-
Secondary Control (Spill/Outside Hood):
-
Respirator: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (e.g., 3M 6003).
-
Note: Dust masks (N95) offer zero protection against organic vapors released during synthesis.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for liquid handling due to the risk of splashes wicking around the lens.
-
Body: 100% Cotton Lab Coat (Fire Resistant preferred if working with flammable solvents) + Long pants + Closed-toe leather/composite shoes.
Operational Handling Protocol
This workflow is designed to minimize compound degradation and operator exposure.
Step 1: Pre-Operational Checks
-
Verify Fume Hood flow rate (Face velocity: 80–100 fpm).
-
Prepare an inert gas line (Nitrogen or Argon) with a gentle bleed.
-
Equip PPE: Double nitrile gloves, goggles, lab coat.
Step 2: Weighing & Transfer
-
The "Static" Problem: Pyrrole derivatives often carry static charge, causing "fly-away" powder.
-
Solution: Use an anti-static gun or wipe the spatula with an anti-static cloth before use.
-
Technique:
-
Tare the receiving vial with its cap (loosely placed).
-
Transfer solid quickly.
-
Immediately flush the stock bottle with Nitrogen before recapping. Causality: This prevents the headspace oxygen from oxidizing the aldehyde group to a carboxylic acid during storage.
-
Step 3: Reaction Setup
-
Solvent Addition: Add solvent slowly down the side of the vessel to wash down adherent powder.
-
Inerting: If the reaction involves heating or bases, sparge the solution with Nitrogen for 5–10 minutes to remove dissolved oxygen, which accelerates pyrrole polymerization (darkening of solution).
Step 4: Decontamination
-
Wipe down balance area with a paper towel soaked in Ethanol or Acetone .
-
Dispose of the wipe in Solid Hazardous Waste , not trash.
Visualization: Safe Handling Workflow
Figure 1: Decision logic for retrieving and handling methyl 3-formyl-1H-pyrrole-2-carboxylate to ensure safety and chemical integrity.
Emergency Response & Spill Management
Scenario: You have spilled 500mg of solid powder inside the fume hood.
-
Assess: Is the powder blowing around? (Turn down sash to minimize turbulence, do not turn off fan).
-
Isolate: Place a "Do Not Enter" sign on the hood.
-
Neutralize/Clean:
-
Dry Spill: Do not use a brush (generates dust). Cover with a wet paper towel (water/ethanol) to dampen the powder, then scoop up.
-
Wet Spill: Absorb with vermiculite or spill pads.
-
-
Disposal: Place all cleanup materials into a sealable bag, label as "Hazardous Waste: Pyrrole Derivative," and dispose of according to EHS protocols.
Scenario: Skin Contact (Forearm).
-
Immediate Action: Wash with soap and lukewarm water for 15 minutes .
-
Contraindication: Do NOT use ethanol or acetone to wash skin. Causality: Organic solvents increase skin permeability, driving the toxic compound deeper into the dermis.
Waste Disposal & Decontamination
| Waste Stream | Criteria | Action |
| Solid Waste | Contaminated gloves, paper towels, weighing boats. | Double-bag in clear polyethylene bags. Label "Toxic Solid." |
| Liquid Waste A | Solutions in DCM, Chloroform. | Halogenated Waste Container. |
| Liquid Waste B | Solutions in Acetone, Methanol, Ethyl Acetate. | Non-Halogenated Organic Waste Container. |
| Aqueous Waste | Quenched reaction mixtures. | Adjust pH to 6–8 before disposal in Aqueous Waste (if no heavy metals present). |
References
-
ChemScene. (2023). Safety Data Sheet: Methyl 3-formyl-1H-pyrrole-2-carboxylate. Retrieved from
-
Tasmania Fire Service. (2023). Chemical Safety Information: Methyl 3-formyl-1H-pyrrole-2-carboxylate. Retrieved from
-
PubChem. (n.d.). Compound Summary: Pyrrole-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
